(R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Descripción
BenchChem offers high-quality (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFLWRZPGHUGE-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
synthesis and purification of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
An In-depth Technical Guide to the Synthesis and Purification of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic Acid
Introduction: The Significance of Steric Constraint in Peptide Design
In the landscape of peptide chemistry and drug development, the conformational control of peptide backbones is a paramount objective. Unnatural amino acids that impose specific structural constraints are invaluable tools for modulating biological activity, enhancing stability against proteolysis, and refining receptor-binding selectivity. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a derivative of proline, is a powerful building block in this domain. The gem-dimethyl group at the C-5 position of the pyrrolidine ring introduces significant steric hindrance, which has a profound impact on the local peptide conformation. Specifically, it strongly favors a cis conformation of the preceding peptide bond (Xaa-dmP), a feature that is relatively rare in native proteins but can be crucial for designing specific secondary structures or mimicking protein turns.[1][2]
The common use of this valuable amino acid has been historically challenged by the difficulty of its incorporation into peptide sequences due to the steric hindrance imposed by the gem-dimethyl moiety.[1] This guide provides a comprehensive overview of the synthesis and purification of the Fmoc-protected (R)-enantiomer, offering field-proven insights and detailed protocols for researchers in organic chemistry and drug discovery. We will navigate the synthetic pathway from the precursor amino acid to the final, highly pure product required for solid-phase peptide synthesis (SPPS).
Part 1: Synthesis of the Chiral Backbone: (R)-5,5-dimethyl-pyrrolidine-2-carboxylic acid
The foundational step is the stereoselective synthesis of the core amino acid. The primary challenge lies in establishing the (R) stereocenter at the C-2 position. Two principal strategies are prevalent in the literature: the resolution of a racemic mixture and asymmetric synthesis.
-
Asymmetric Synthesis: Modern approaches, such as the catalytic asymmetric synthesis described by Elaridi, Jackson, & Robinson, offer an elegant route. This method utilizes a cross-metathesis reaction followed by an acid-catalyzed cyclization to yield the desired product in high enantioselectivity.[3] While efficient, this may require specialized catalysts and expertise not available in all laboratories.
-
Diastereomeric Resolution: A more classical and widely accessible method involves the synthesis of racemic 5,5-dimethylproline followed by resolution using a chiral resolving agent, such as D-tartaric acid.[4] This approach, while potentially lower in overall yield, is robust and highly effective.
This guide will focus on the resolution pathway due to its broad applicability. The process begins with the synthesis of the racemic amino acid, which can be achieved through various established routes, followed by separation of the enantiomers.
Workflow for Synthesis and Resolution of 5,5-dimethylproline
Caption: Workflow for the synthesis and chiral resolution of the proline backbone.
Part 2: Nα-Fmoc Protection: Securing the Amino Terminus
With the chiral amino acid in hand, the next critical step is the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is the cornerstone of modern SPPS, prized for its stability to acidic conditions (used for side-chain deprotection and resin cleavage) and its lability to mild bases like piperidine.[5][6]
The standard procedure involves reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under aqueous basic conditions, often referred to as Schotten-Baumann conditions.[7][8]
Causality Behind Experimental Choices:
-
Base: A base like sodium bicarbonate or sodium carbonate is essential to deprotonate the amino group of the proline derivative, rendering it nucleophilic enough to attack the electrophilic carbonyl of the Fmoc reagent.[7] It also neutralizes the acidic byproduct of the reaction.
-
Solvent System: A mixed solvent system, typically an organic solvent like 1,4-dioxane or acetone with water, is used to dissolve both the polar amino acid and the nonpolar Fmoc reagent.[9]
-
Temperature: The reaction is initially cooled to 0-5°C before the dropwise addition of the Fmoc reagent. This is crucial to control the exothermic reaction and minimize potential side reactions, such as the formation of dipeptides.[9] The reaction is then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve (R)-5,5-dimethyl-pyrrolidine-2-carboxylic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until a clear solution is obtained.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Fmoc Reagent Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.[7]
-
Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Carefully acidify the solution to a pH of approximately 2 by the slow addition of 1 M HCl. The target compound, (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, will precipitate as a white solid.[7]
-
Isolation: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum to a constant weight.
Fmoc Protection Mechanism
Caption: Comparative workflow for the purification of the final product.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent system. A common choice for Fmoc-amino acids is a mixture like ethyl acetate/hexane or a single solvent like toluene. [7]The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
-
Dissolution: Place the crude, dry product in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary system, e.g., ethyl acetate).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate at ~50-60°C) until the solid completely dissolves. If using a binary system, add the less polar solvent (e.g., hexane) dropwise until the solution becomes slightly turbid, then add a few drops of the polar solvent to redissolve and clarify.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in a refrigerator or ice bath to maximize the yield of the precipitate.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40°C) until a constant weight is achieved.
Part 4: Quality Control and Final Product Specification
Rigorous analytical testing is mandatory to confirm the identity, chemical purity, and enantiomeric purity of the final product. This ensures that the building block will perform reliably in demanding applications like SPPS.
| Parameter | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white powder | Confirms the general purity and absence of colored impurities. |
| Chemical Purity | Reversed-Phase HPLC | ≥98.0% (by area at 254 nm) | Quantifies the main compound relative to synthesis-related impurities. [10] |
| Enantiomeric Purity | Chiral HPLC | ≥99.0% (R)-enantiomer | Confirms the stereochemical integrity, which is critical for biological activity. |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Confirms the chemical structure and molecular weight of the compound. [4] |
| Optical Rotation | Polarimetry | Specific value (e.g., [a]D20 = +13 ± 2º, c=1 in DMF) [10] | Provides a bulk measurement of enantiomeric purity. |
Conclusion
The is a multi-step process that requires careful attention to reaction conditions and purification techniques. The steric hindrance imparted by the gem-dimethyl group, while being the source of its utility in peptide design, necessitates optimized protocols for both the Fmoc-protection and subsequent purification steps. By following the detailed procedures for synthesis, diastereomeric resolution, Fmoc protection, and recrystallization outlined in this guide, researchers can reliably produce this valuable building block with the high degree of purity required for advanced peptide synthesis and drug discovery applications.
References
-
Elaridi, J., Jackson, W. R., & Robinson, A. J. (2005). A catalytic asymmetric synthesis of 5,5-dimethylproline. Tetrahedron: Asymmetry, 16(11), 2025-2029. [Link]
-
Cěrovský, V., & Scheraga, H. A. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [Link]
-
Hinderaker, M. P., & Raines, R. T. (2003). Synthesis of Fmoc-Asn(trt)-5,5-Dimethyl-L-Proline. Supporting Information for Protein Science, 12, 1188–1194. [Link]
-
Magaard, V. W., et al. (2005). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Request PDF based on various publications. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-23). Academic Press. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Google Patents. (2013). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
-
ResearchGate. (2022). How to do the Fmoc amino acid recrystallization? [Link]
Sources
- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A catalytic asymmetric synthesis of 5,5-dimethylproline [laur.lau.edu.lb:8443]
- 4. raineslab.com [raineslab.com]
- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
Technical Whitepaper: Sourcing, Mechanistic Application, and Synthesis Protocols for (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Executive Summary
In the landscape of modern peptide engineering and drug discovery, the strategic incorporation of unnatural amino acids is paramount for overcoming the poor pharmacokinetic properties of native peptides. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (commonly known as Fmoc-5,5-dimethyl-D-proline or Fmoc-Dmp-OH) is a highly specialized, sterically hindered building block. By introducing gem-dimethyl groups at the C5 position of the pyrrolidine ring and utilizing the D-stereocenter, this compound enforces severe conformational restrictions, inducing rigid β -turn structures and shielding adjacent peptide bonds from proteolytic degradation.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, commercial sourcing landscape, mechanistic utility, and the specialized solid-phase peptide synthesis (SPPS) protocols required to handle its extreme steric bulk.
Chemical Identity & Physicochemical Properties
Understanding the structural parameters of this building block is essential for predicting its behavior during synthesis and its final impact on the peptide's tertiary structure. The compound is widely cataloged under the CAS Number 1310680-45-5 [1].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name (IUPAC) | (R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid |
| Common Synonyms | Fmoc-5,5-dimethyl-D-proline; (R)-Fmoc-dmp; Fmoc-5,5-dmP-OH (R) |
| CAS Registry Number | 1310680-45-5 |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.43 g/mol |
| SMILES String | O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)N(C(C)(C)CC4)[C@H]4C(O)=O |
| Standard Purity | ≥ 95% to 98% (Supplier dependent) |
| Storage Temperature | 2–8°C or -20°C (Long-term preservation of chiral integrity) |
Data aggregated from primary supplier specifications including 1[1] and 2[2].
Commercial Sourcing & Supplier Landscape
Due to the complex asymmetric synthesis required to produce the D-enantiomer with gem-dimethyl substitution, sourcing high-purity (R)-Fmoc-5,5-dimethyl-D-proline is critical. Impurities (such as the L-enantiomer or des-methyl byproducts) can catastrophically derail sequence-specific peptide folding.
Table 2: Major Commercial Suppliers
| Supplier | Catalog / Item ID | Purity | Reference Link |
| Sigma-Aldrich (MilliporeSigma) | AABH9AC9986F | 98% | 2[2] |
| BLD Pharm | BD00786356 | High | 3[3] |
| Iris Biotech GmbH | FAA3280 | High | 4[4] |
| AChemBlock | Y235430 | 95% | 1[1] |
| Cusabio | CSB-DT2549 | 95% | 5[5] |
| Geno-Chem | FAA3280.0005 | High | 6[6] |
Structural Biology & Mechanistic Causality
The decision to incorporate 5,5-dimethyl-D-proline into a sequence is never arbitrary; it is a calculated structural intervention.
The Gem-Dimethyl Effect: Standard proline restricts the ϕ (phi) dihedral angle, but the addition of two methyl groups at the C5 (delta) position creates massive steric bulk directly adjacent to the pyrrolidine nitrogen.
-
Proteolytic Shielding: The bulk heavily shields the N-terminal peptide bond from enzymatic hydrolysis, drastically increasing in vivo half-life.
-
Conformational Pre-organization: The combination of the D-stereocenter at C2 and the C5 bulk strongly biases the peptide backbone to adopt a Type II' β -turn. This reduces the entropic penalty upon receptor binding, thereby increasing target affinity.
Caption: Mechanistic pathways showing how 5,5-dimethyl-D-proline enhances peptide stability and affinity.
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocols
Coupling to the nitrogen of 5,5-dimethylproline is notoriously difficult. Standard reagents (like DIC/HOBt) are kinetically insufficient to overcome the activation energy barrier imposed by the C5 gem-dimethyl shielding. The following self-validating protocol utilizes highly reactive O-7-azabenzotriazolyl esters and mandatory analytical checkpoints.
Phase 1: Coupling Fmoc-5,5-dimethyl-D-proline to the Peptide-Resin
-
Resin Swelling: Swell the peptide-bound resin in N,N-Dimethylformamide (DMF) for 30 minutes to maximize polymer matrix expansion.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: Dissolve 3.0 equivalents of (R)-Fmoc-5,5-dimethyl-D-proline and 3.0 eq of HATU in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: HATU is selected over carbodiimides due to its superior efficiency in forming the active ester of bulky, unnatural amino acids.
-
-
Coupling: Add the activated mixture to the resin. Agitate for 2 to 4 hours at room temperature.
-
Validation: Perform a standard Kaiser test. A negative result (yellow beads) validates complete coupling.
Phase 2: Deprotection and Validation (Self-Validating Step)
-
Fmoc Cleavage: Remove the Fmoc group from the newly attached 5,5-dimethyl-D-proline using 20% piperidine in DMF.
-
Secondary Amine Validation: Perform a Chloranil test .
-
Causality: The standard Kaiser test yields false negatives for secondary amines (like proline derivatives). The Chloranil test is mandatory here. A positive result (blue/green beads) confirms successful Fmoc removal, exposing the highly hindered secondary amine.
-
Phase 3: Coupling the Subsequent Amino Acid (The Steric Bottleneck)
-
Hyper-Activation: Dissolve 4.0 eq of the next Fmoc-AA-OH, 4.0 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIPEA.
-
Microwave-Assisted Coupling:
-
Causality: Room temperature coupling onto the gem-dimethyl shielded nitrogen often fails or requires 12+ hours. Apply microwave irradiation (75°C for 20-30 minutes) to overcome the thermodynamic barrier for amide bond formation.
-
-
Microcleavage Validation: Cleave a 2 mg aliquot of resin using a TFA/TIPS/H₂O cocktail. Analyze via LC-MS to confirm the mass of the desired coupled product before proceeding with the synthesis.
Caption: Workflow for SPPS incorporating sterically hindered Fmoc-5,5-dimethyl-D-proline.
References
-
epos-SDB 2024.1 - Fmoc-5,5-dimethyl-D-proline - Iris Biotech GmbH. Available at:[Link][4]
-
Fmoc-5,5-dimethyl-D-proline - Cusabio. Available at:[Link][5]
Sources
- 1. N-Fmoc-5,5-dimethyl-D-proline 95% | CAS: 1310680-45-5 | AChemBlock [achemblock.com]
- 2. (R)-Fmoc-dmp | 1310680-45-5 [sigmaaldrich.com]
- 3. 215178-45-3|(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. cusabio.com [cusabio.com]
- 6. geno-chem.com [geno-chem.com]
5,5-Dimethylproline: A Molecular Hinge for Next-Generation Peptidomimetics
An In-Depth Technical Guide for Researchers
Executive Summary: The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation. Peptidomimetics aim to overcome these limitations by introducing structural modifications that impart more drug-like properties. Proline is a unique residue that influences peptide backbone conformation, but the cis/trans isomerization of the X-Pro amide bond complicates rational design. This guide introduces 5,5-dimethylproline (dmP), a synthetic proline analog, as a powerful tool for conformational control. The gem-dimethyl substitution at the C5 position acts as a "molecular hinge," locking the preceding peptide bond into an almost exclusive cis conformation. This guide provides an in-depth analysis of the causality behind dmP's conformational effects, detailed protocols for its synthesis and incorporation into peptides, and a review of its applications in enhancing binding affinity and metabolic stability, positioning it as a critical component in the modern drug developer's toolkit.
Part 1: The Conundrum of Flexibility in Peptide Therapeutics
Peptides represent a highly attractive class of therapeutics due to their high specificity and potency. However, their clinical utility is often compromised by inherent weaknesses: low metabolic stability, poor oral bioavailability, and high conformational flexibility.[1][2] A peptide in solution does not exist as a single, rigid structure but rather as an ensemble of interconverting conformers. This flexibility leads to a significant entropic penalty upon binding to a target receptor, as the peptide must adopt a single, "bioactive" conformation.[1]
Peptidomimetic design seeks to address these challenges by creating molecules that retain the desired biological activity but have improved pharmacokinetic properties. A key strategy is the introduction of conformational constraints to pre-organize the molecule into its bioactive shape.
The Unique Role of Proline: Proline stands apart from other proteinogenic amino acids due to its cyclic side chain, which restricts the backbone dihedral angle (φ) and reduces the conformational freedom of the polypeptide chain.[3][4] Critically, the peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation, with the trans form being only marginally more stable. This cis/trans isomerization is a slow process that can be a rate-limiting step in protein folding and can lead to conformational heterogeneity in synthetic peptides, complicating structure-activity relationship (SAR) studies.[3][5] Controlling this isomerization is therefore a prime target for peptidomimetic design.
Part 2: 5,5-Dimethylproline (dmP) as a Potent Conformational Lock
5,5-Dimethylproline is a synthetic analog of proline that powerfully addresses the issue of cis/trans isomerization. The introduction of two methyl groups at the C5 (Cδ) position of the pyrrolidine ring creates significant steric hindrance.
The Causality of the cis Lock: This steric strain, a manifestation of the Thorpe-Ingold effect, restricts the puckering of the pyrrolidine ring. The gem-dimethyl groups favor a conformation that minimizes steric clash with the substituent on the preceding amino acid (the "X" residue). This energetically favorable arrangement is achieved almost exclusively when the X-dmP amide bond is in the cis conformation.[6][7] Consequently, incorporating dmP into a peptide sequence effectively locks the preceding bond into a cis geometry, removing the ambiguity of isomerization and enforcing a specific, predictable kink in the peptide backbone.[8]
Data Presentation: Amide Bond Geometry
The table below summarizes the profound effect of dmP on the ω dihedral angle, which defines the cis/trans nature of the peptide bond.
| Peptide Bond | Predominant Conformation | Typical ω Angle (°) | Population Ratio (cis:trans) |
| X-Pro | trans (favored) | ~180° (trans), ~0° (cis) | Varies (e.g., ~4:1) |
| X-dmP | cis (locked) | ~0° | >9:1[7] |
Visualization: The Steric Influence of dmP
The following diagram illustrates how the gem-dimethyl groups on dmP sterically favor the cis conformation over the trans.
Caption: Steric clash between the R-group and a methyl group disfavors the trans isomer.
Part 3: Synthesis and Incorporation of 5,5-Dimethylproline
The utility of dmP in peptidomimetics is predicated on its efficient and stereochemically controlled synthesis and incorporation. While challenging due to steric hindrance, robust protocols have been developed.
Experimental Protocol: Catalytic Asymmetric Synthesis of L-5,5-Dimethylproline
This protocol is adapted from a method involving cross-metathesis and acid-catalyzed cyclization, which provides high yield and enantioselectivity.[9]
Rationale: This approach leverages a powerful ruthenium-catalyzed cross-metathesis reaction to build the key carbon skeleton, followed by an efficient intramolecular cyclization to form the pyrrolidine ring.
-
Cross-Metathesis:
-
Dissolve N-acetyl-allylglycine methyl ester (1.0 eq) in dry dichloromethane (DCM).
-
Add 2-methylbut-2-ene (5.0 eq) to the solution.
-
Add a second-generation Grubbs' catalyst (e.g., 2 mol%) to the mixture under an inert atmosphere (Argon or Nitrogen).
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the consumption of the starting material.
-
Causality: The Grubbs' catalyst facilitates the metathesis between the terminal alkene of the allylglycine and the internal alkene of 2-methylbut-2-ene, efficiently forming the prenylglycine derivative. The excess of 2-methylbut-2-ene drives the reaction to completion.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure prenylglycine derivative.
-
-
Acid-Catalyzed Cyclization:
-
Dissolve the purified prenylglycine derivative in a suitable solvent (e.g., DCM).
-
Add a strong acid catalyst, such as trifluoromethanesulfonic acid (1.1 eq), at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality: The strong acid protonates the double bond, initiating an intramolecular electrophilic attack by the nitrogen atom, leading to the formation of the 5,5-dimethylated pyrrolidine ring.
-
-
Hydrolysis and Resolution:
-
Hydrolyze the resulting methyl ester under basic conditions (e.g., LiOH in THF/water).
-
The resulting racemic 5,5-dimethylproline can be resolved using a chiral resolving agent like D-tartaric acid to isolate the desired L-enantiomer.[10]
-
Visualization: Synthesis Workflow
Caption: Key steps in the asymmetric synthesis of L-5,5-dimethylproline.
Experimental Protocol: Incorporation of dmP via SPPS
Incorporating the sterically bulky dmP residue into a growing peptide chain requires optimized coupling conditions to ensure efficient acylation.
Rationale: Standard coupling reagents may fail to overcome the steric hindrance of the dmP secondary amine. More potent activating agents are necessary for high-yield synthesis. Studies have shown that reagents like O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are superior for this challenging coupling.[6]
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Wang or Rink Amide).
-
Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the N-terminal amino acid. Wash thoroughly with DMF.
-
dmP Coupling (Critical Step):
-
In a separate vessel, pre-activate Fmoc-L-dmP-OH (3.0 eq) by dissolving it in DMF with HATU (2.9 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6.0 eq).
-
Allow the activation to proceed for 2-5 minutes.
-
Add the activated dmP solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. A ninhydrin test can be used to monitor the reaction's completion.
-
Causality: HATU forms a highly reactive O-acylisourea intermediate with the Fmoc-dmP-OH, which is highly susceptible to nucleophilic attack from the free amine on the resin, even with the steric bulk of the dmP residue.
-
-
Chain Elongation: After successful coupling of dmP, wash the resin and proceed with standard Fmoc-SPPS cycles for the remaining amino acids.
-
Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Part 4: Applications in Peptidomimetic Design
The ability to enforce a cis amide bond makes dmP a valuable tool for stabilizing bioactive conformations and enhancing metabolic stability.
1. Stabilizing Bioactive Conformations and Enhancing Affinity
Many peptides adopt a specific turn structure or kinked conformation upon binding to their biological target. If this conformation involves a cis X-Pro bond, substituting Pro with dmP can pre-organize the peptide into this bioactive state. This reduces the entropic cost of binding, which can lead to a significant increase in binding affinity and receptor selectivity.
Case Study: Ribonuclease A Folding Researchers have used dmP as a substitute for Pro93 in fragments of bovine pancreatic ribonuclease A (RNase A).[6] The native Tyr92-Pro93 bond exists in a cis conformation. By incorporating dmP at position 93, the peptide fragment is locked into this native-like cis fold. This allows for the study of folding pathways and the stabilization of specific structural motifs, demonstrating dmP's utility in protein engineering and chemical biology.[5][6]
2. Increasing Metabolic Stability
Proteolytic enzymes (proteases) are a primary cause of peptide degradation in vivo.[11] These enzymes have highly specific recognition sites and require substrates to adopt a particular conformation to fit into their active site.
Mechanism of Protection: The rigid cis bond introduced by dmP creates a sharp, unnatural kink in the peptide backbone. This conformation is often poorly recognized or completely unrecognized by common proteases like trypsin, chymotrypsin, and various exopeptidases.[2] By disrupting the required substrate geometry, the dmP-containing peptide resists enzymatic cleavage, leading to a longer circulating half-life.
Data Presentation: Impact on Metabolic Stability
While direct comparative data for a single peptide with and without dmP is sparse, the principle is well-established. The following table illustrates the expected outcome based on the known resistance of conformationally constrained peptidomimetics to proteolysis.[2][11]
| Peptide | Key Structural Feature | Expected Half-life in Serum | Rationale |
| Native Peptide (e.g., -Tyr-Pro-Phe-) | Flexible X-Pro bond | Short (minutes) | Susceptible to cleavage by various endo- and exopeptidases. |
| dmP Analog (e.g., -Tyr-dmP-Phe-) | Locked cis Tyr-dmP bond | Significantly Longer (hours) | The unnatural cis kink prevents recognition and binding by proteases.[2] |
Part 5: Conclusion and Future Outlook
5,5-dimethylproline is more than just a modified amino acid; it is a precision tool for peptide engineering. By providing deterministic control over the cis/trans isomerization of the preceding amide bond, it allows researchers and drug developers to:
-
Reduce Conformational Heterogeneity: Simplify SAR studies by removing ambiguity from the peptide's conformational ensemble.
-
Stabilize Bioactive Structures: Pre-organize peptides into their receptor-bound conformation to enhance binding affinity and selectivity.
-
Improve Metabolic Stability: Design peptides that are resistant to proteolytic degradation, leading to improved pharmacokinetic profiles.
The future of dmP in peptidomimetics is bright. Its application in cyclic peptides, where conformational control is paramount, holds significant promise.[12] Furthermore, combining dmP with other non-natural amino acids or backbone modifications could lead to novel scaffolds with unprecedented stability and tailored biological activities, paving the way for the next generation of peptide-based therapeutics.[13]
References
-
Elaridi, J., Jackson, W. R., & Robinson, A. J. (2005). A catalytic asymmetric synthesis of 5,5-dimethylproline. Tetrahedron: Asymmetry, 16(11), 2025-2029. [Link]
-
Hinderaker, M. P., & Raines, R. T. (2003). Synthesis of Fmoc-Asn(trt)-5,5-dimethyl-L-proline. Supporting Information for an article in Protein Science. [Link]
-
Čeřovský, V., & Scheraga, H. A. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 61(3), 140-151. [Link]
-
van Lierop, B. J., Jackson, W. R., & Robinson, A. J. (2010). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Tetrahedron, 66(29), 5357-5366. (Abstract available via ResearchGate). [Link]
-
Otvos, L., Jr., et al. (2011). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Biological Chemistry, 286(45), 39591-39599. [Link]
-
Mutter, M., et al. (2000). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. CHIMIA, 54(1), 12-21. (Abstract available via ResearchGate). [Link]
-
Cavelier, F., et al. (2006). Conformational studies of proline-, thiaproline- and dimethylsilaproline-containing diketopiperazines. Journal of Peptide Science, 12(10), 621-625. [Link]
-
Janzen, E. G., et al. (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical Biology Interactions, 70(1-2), 167-172. [Link]
-
Albericio, F., & Goodman, M. (2012). Designing Peptidomimetics. UPCommons. [Link]
-
Samanta, U., & Karle, I. L. (2020). Conformational landscape of substituted prolines. Biophysical Reviews, 12(1), 107-124. [Link]
-
Iris Biotech GmbH. (n.d.). (Pseudo-)Prolines. [Link]
-
Patel, S. B., et al. (2022). Structure-based De Novo Design and Docking Studies of 5(S)-Methyl-L-Proline Containing Peptidomimetic Compounds as Dipeptidyl Peptidase-4 Inhibitors. Letters in Drug Design & Discovery, 19(6), 570-584. [Link]
-
Jackson, W. R., et al. (2007). Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Journal of Peptide Science, 13(5), 325-332. [Link]
-
Mutter, M., et al. (1998). Pseudo-Prolines as a Molecular Hinge: Reversible Induction of cis Amide Bonds into Peptide Backbones. Journal of the American Chemical Society, 120(34), 8850-8856. [Link]
-
Zare, A., et al. (2021). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 26(11), 3192. [Link]
-
Fairlie, D. P. (Ed.). (2015). Peptidomimetics I. Springer. [Link]
-
Reddy, T. R., & Gopi, H. N. (2016). Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry. Organic Letters, 18(12), 2962-2965. [Link]
-
Karle, I. L., et al. (1994). Diproline Templates as Folding Nuclei in Designed Peptides. Conformational Analysis of Synthetic Peptide Helices Containing Amino Terminal Pro-Pro Segments. Journal of the American Chemical Society, 116(22), 10091-10096. (Abstract available via ResearchGate). [Link]
-
Rinaldi, S., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1546. [Link]
-
Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology, 15(3). [Link]
-
Zhang, T., et al. (2026). Proline, a privileged fragment in drug design: advances and future perspectives. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. A catalytic asymmetric synthesis of 5,5-dimethylproline [laur.lau.edu.lb:8443]
- 10. raineslab.com [raineslab.com]
- 11. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Proline, a privileged fragment in drug design: advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis of 5,5-Dimethylpyrrolidine-2-Carboxylic Acid
Introduction: The Significance of Conformational Constraint in Drug Design
In the realm of medicinal chemistry and drug development, the precise control of molecular shape is paramount. Conformationally constrained amino acids are powerful tools in this endeavor, offering a strategy to rigidify peptide backbones, enhance binding affinity, improve metabolic stability, and increase receptor selectivity. Proline, with its unique cyclic structure, is a cornerstone of this approach, imposing significant constraints on the peptide backbone.[1] However, the exploration of proline analogs with tailored conformational preferences offers even greater control over molecular architecture.
This guide provides a comprehensive technical overview of the conformational analysis of 5,5-dimethylpyrrolidine-2-carboxylic acid, a non-natural, substituted proline analog. The introduction of gem-dimethyl groups at the C5 position is anticipated to impart a distinct conformational bias on the pyrrolidine ring, making it a valuable building block for designing novel peptides and peptidomimetics.[2][3] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for a thorough conformational assessment of this molecule.
Synthesis of 5,5-Dimethylpyrrolidine-2-Carboxylic Acid
A robust synthetic route is the first step in any detailed analysis. While various methods exist for the synthesis of proline analogs, a common approach involves the derivatization of pyroglutamic acid or other suitable precursors.[4] The following is a representative protocol for the synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid.
Experimental Protocol: Synthesis
Materials:
-
(S)-Pyroglutamic acid
-
Boc-anhydride (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Methyl iodide (MeI)
-
Lithium diisopropylamide (LDA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-protection: Dissolve (S)-pyroglutamic acid in a 1:1 mixture of THF and water. Add Boc₂O and NaHCO₃ and stir at room temperature overnight. Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyroglutamic acid.
-
Methylation: Prepare a solution of LDA in dry THF at -78°C. Add a solution of N-Boc-pyroglutamic acid in dry THF dropwise. After stirring for 1 hour, add an excess of methyl iodide. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the dimethylated product.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the final product, 5,5-dimethylpyrrolidine-2-carboxylic acid, as a hydrochloride salt.[5]
Theoretical Framework: Understanding the Conformational Landscape
The conformation of the pyrrolidine ring is not planar and can be described by a "puckering" of the five-membered ring. This puckering is crucial as it dictates the spatial orientation of the substituents and influences the overall shape of a peptide chain.
Pyrrolidine Ring Pucker: Endo vs. Exo
The puckering of the pyrrolidine ring is typically described by two main conformations:
-
Exo pucker: The Cγ atom is puckered out of the plane on the opposite side of the Cα carboxylate group.
-
Endo pucker: The Cγ atom is puckered out of the plane on the same side as the Cα carboxylate group.
The presence of substituents on the ring significantly influences the preferred pucker.[1] For 5,5-dimethylpyrrolidine-2-carboxylic acid, the bulky gem-dimethyl group at the C5 position is expected to introduce significant steric hindrance, which will likely favor a specific ring pucker to minimize steric strain.
Influence of the Gem-Dimethyl Group
The gem-dimethyl substitution at the C5 position is hypothesized to restrict the conformational flexibility of the pyrrolidine ring. This steric bulk will likely disfavor conformations where the methyl groups are eclipsed with adjacent substituents, leading to a more defined and predictable ring pucker. This can be a desirable trait in drug design, as it reduces the entropic penalty upon binding to a target.
Experimental Approaches to Conformational Analysis
A multi-faceted experimental approach is necessary to fully characterize the conformational preferences of 5,5-dimethylpyrrolidine-2-carboxylic acid.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state conformation of molecules.[6][7]
Key NMR Experiments:
-
¹H and ¹³C NMR: Provide information about the chemical environment of each atom. The chemical shifts of the ring protons and carbons can be indicative of the ring pucker.[8]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, confirming the connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the through-space proximity of protons. The presence or absence of specific NOE cross-peaks can provide direct evidence for the ring pucker and the relative orientation of the substituents.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of 5,5-dimethylpyrrolidine-2-carboxylic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the N-protected analog).[7]
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥400 MHz).
-
Data Analysis: Analyze the coupling constants (³J values) between the ring protons, which are related to the dihedral angles via the Karplus equation. Analyze the NOESY/ROESY spectra to identify key through-space interactions that define the ring pucker.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state.[9][10] This technique offers a high-resolution snapshot of the atomic positions, bond lengths, and bond angles.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[11]
The solid-state conformation provides a crucial reference point, though it's important to remember that the solution-state conformation may differ due to solvent effects and dynamic processes.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is particularly useful for studying the secondary structure of peptides containing the modified amino acid.[12][13] The unique conformational constraints imposed by 5,5-dimethylpyrrolidine-2-carboxylic acid will likely result in a characteristic CD spectrum when incorporated into a peptide chain.
Experimental Protocol: CD Spectroscopy
-
Peptide Synthesis: Synthesize a series of short peptides containing 5,5-dimethylpyrrolidine-2-carboxylic acid.
-
Sample Preparation: Prepare solutions of the peptides in a suitable buffer.
-
Data Acquisition: Record the CD spectra of the peptides over a range of wavelengths (typically 190-260 nm).
-
Data Analysis: The shape and magnitude of the CD spectrum can provide information about the presence of secondary structures like helices, sheets, or turns.[14] Comparing the spectra to those of peptides containing natural proline can reveal the conformational influence of the gem-dimethyl substitution.
Computational Modeling
In silico methods are indispensable for complementing experimental data and providing a deeper understanding of the molecule's conformational landscape.[15]
Workflow for Computational Conformational Analysis
Caption: A typical workflow for the computational conformational analysis of a molecule.
Molecular Mechanics (MM)
MM methods use classical force fields to rapidly perform conformational searches and identify low-energy conformers. This is an excellent starting point for exploring the potential energy surface of the molecule.
Quantum Mechanics (QM)
QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to optimize the geometry and calculate the relative energies of the conformers identified by MM.[16] DFT can also be used to predict NMR chemical shifts, which can then be compared to experimental data for validation.
Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule in a solvated environment.[17] This approach allows for the exploration of the conformational landscape and the identification of the most populated conformational states in solution.
Data Integration and Interpretation
The power of a comprehensive conformational analysis lies in the integration of data from all these techniques.
| Technique | Information Provided | Limitations |
| NMR Spectroscopy | Solution-state conformation, dynamic processes, through-space proximities | Provides an average picture in solution, interpretation can be complex |
| X-ray Crystallography | Definitive solid-state conformation, precise bond lengths and angles | Crystal packing forces can influence conformation, may not reflect solution state |
| CD Spectroscopy | Information on peptide secondary structure | Indirect measure of the conformation of the specific amino acid |
| Computational Modeling | Relative energies of conformers, dynamic behavior, prediction of spectroscopic properties | Accuracy is dependent on the level of theory and force field used |
By combining these approaches, a self-validating system is created. For instance, the lowest energy conformer predicted by DFT calculations should be consistent with the major conformation observed by NMR. The crystal structure can serve as a benchmark for validating the computational models.
Conclusion
The conformational analysis of 5,5-dimethylpyrrolidine-2-carboxylic acid is a multi-disciplinary undertaking that combines synthesis, spectroscopy, and computational modeling. The insights gained from such a study are invaluable for the rational design of novel peptides and peptidomimetics with tailored structural and functional properties. The steric hindrance introduced by the gem-dimethyl group is expected to significantly constrain the pyrrolidine ring, making this molecule a promising building block for creating conformationally well-defined bioactive compounds. This guide provides a robust framework for researchers to conduct a thorough and accurate conformational analysis, ultimately accelerating the drug discovery and development process.
References
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Vibrational circular dichroism spectra of proline in water
-
Circular dichroism spectra reveal the effect of peptide hydrophobicity... - ResearchGate. (URL: [Link])
-
Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures - PubMed. (URL: [Link])
-
Circular dichroism (CD) spectra of L-Pro.CA CDots and L-proline (A).... - ResearchGate. (URL: [Link])
-
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid ≥98% (HPLC) | Avantor. (URL: [Link])
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])
- Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
-
Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. (URL: [Link])
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC. (URL: [Link])
-
Pyrrolidine nucleotide analogs with a tunable conformation - PubMed. (URL: [Link])
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives - MDPI. (URL: [Link])
-
Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents - PubMed. (URL: [Link])
-
ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - Rsc.org. (URL: [Link])
-
5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride — Chemical Substance Information. (URL: [Link])
-
Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed. (URL: [Link])
-
(2S)-pyrrolidine-2-carboxylic acid — Chemical Substance Information - NextSDS. (URL: [Link])
-
Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: [Link])
-
Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application - Research Journal of Pharmacy and Technology. (URL: [Link])
-
Conformations and Physicochemical Properties of Biological Ligands in Various Environments - MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives - ResearchGate. (URL: [Link])
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vwr.com [vwr.com]
- 3. jk-sci.com [jk-sci.com]
- 4. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. nextsds.com [nextsds.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. mdpi.com [mdpi.com]
- 12. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolidine nucleotide analogs with a tunable conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for incorporating (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in SPPS
An Application Guide for the Solid-Phase Synthesis of Peptides Containing (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Introduction: Harnessing Steric Hindrance for Conformational Control
In the landscape of peptide chemistry, the quest for novel therapeutic agents and biomaterials often necessitates the incorporation of non-canonical amino acids.[1][2] (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, a proline analog, is a powerful building block for this purpose.[1][3] Its defining feature—a gem-dimethyl substitution at the 5-position of the pyrrolidine ring—introduces significant steric hindrance.[4] This structural constraint is not a mere inconvenience; it is a strategic tool. The steric bulk forces the preceding Xaa-dmP peptide bond to adopt a predominantly cis conformation, a feature that can be exploited to design peptides with specific, stable secondary structures, enhance metabolic stability, and improve cell permeability.[4][5]
However, the very property that makes this amino acid valuable also presents a considerable challenge during Solid-Phase Peptide Synthesis (SPPS).[4] The steric hindrance imposed by the dimethyl moieties significantly impedes the kinetics of both the coupling reaction and the N-α-Fmoc deprotection step.[4][6] Standard SPPS protocols are often insufficient, leading to incomplete reactions, the formation of deletion sequences, and ultimately, low purity and yield of the target peptide.
This guide provides a detailed protocol and technical insights for the successful incorporation of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid into peptide sequences. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique conformational properties of this sterically hindered amino acid.
Core Challenges & Mechanistic Considerations
Successfully incorporating a sterically demanding residue like 5,5-dimethylproline requires a departure from standard SPPS methodologies. The primary hurdles are twofold:
-
Inefficient Amide Bond Formation (Coupling): The gem-dimethyl groups create a sterically crowded environment around both the secondary amine of the proline analog and its carboxylic acid. This bulk physically obstructs the approach of reagents, slowing down the reaction rate.[6] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this energy barrier, resulting in failed couplings.[6] Similarly, coupling the next amino acid onto the 5,5-dimethylproline residue is equally challenging.
-
Incomplete Fmoc Group Removal (Deprotection): The steric shield can also hinder the approach of the piperidine base used for Fmoc deprotection.[7] This can lead to incomplete removal of the Fmoc group, which prevents the subsequent amino acid from being coupled and results in the accumulation of N-terminally blocked, truncated sequences.[7]
To overcome these challenges, the protocol must be optimized with more powerful reagents, modified reaction conditions, and rigorous monitoring.
Materials and Reagents
| Category | Reagent/Material | Purpose/Recommendation |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Resin | Choice depends on desired C-terminal functionality (amide or acid). |
| Amino Acids | (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | The sterically hindered building block.[1] |
| Standard Fmoc-protected amino acids | For the remainder of the peptide sequence. | |
| Solvents | N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions. |
| N-Methyl-2-pyrrolidone (NMP) | Superior solvating properties, recommended for difficult or aggregating sequences.[6] | |
| Dichloromethane (DCM) | Used for resin swelling and washing.[8] | |
| Deprotection | 20% (v/v) Piperidine in DMF | Standard Fmoc deprotection solution.[9] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A stronger, non-nucleophilic base used as an additive for difficult deprotections. | |
| Coupling | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly Recommended. A potent uronium salt activating agent that forms a highly reactive HOAt ester, effective for hindered couplings.[6][9] |
| HCTU, PyAOP, PyBOP, COMU | Alternative high-efficiency coupling reagents suitable for sterically demanding reactions.[6][9][10] | |
| Bases | N,N-Diisopropylethylamine (DIPEA) or Collidine | Non-nucleophilic bases used during the coupling step to maintain basic conditions.[11] |
| Monitoring | Ninhydrin (Kaiser Test) Reagents | For detecting free primary amines. Note: Proline and its analogs yield a yellow/brown color, not the typical blue. |
| Cleavage | Trifluoroacetic acid (TFA) | Primary reagent for cleaving the peptide from the resin and removing side-chain protecting groups.[9] |
| Scavengers (e.g., Triisopropylsilane (TIS), Water, Dithiothreitol (DDT)) | To quench reactive species generated during cleavage.[9] |
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the manual SPPS steps for incorporating (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. It assumes a synthesis scale of 0.1 mmol on a suitable resin.
Diagram: General SPPS Workflow for Hindered Residues
Caption: General workflow for incorporating a sterically hindered amino acid in SPPS.
1. Resin Preparation and Swelling
-
Place the resin (e.g., 0.1 mmol substitution) into a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the DMF.
2. N-α-Fmoc Deprotection (Prior to Coupling Dimethylproline)
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate for an initial 3-5 minutes, then drain.[9]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.
-
Expert Insight: For sequences prone to aggregation, extending the second deprotection time to 30 minutes or using a solution of 2% DBU / 2% piperidine in DMF for 2 x 5 minutes can improve deprotection efficiency.[7]
-
3. Coupling of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
This step is critical and requires potent activation to overcome steric hindrance. A double coupling is strongly recommended.
First Coupling:
-
Pre-activation: In a separate vial, dissolve (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (4 eq., 0.4 mmol), HATU (3.9 eq., 0.39 mmol), and DIPEA (8 eq., 0.8 mmol) in DMF (approx. 2-3 mL).
-
Allow the pre-activation mixture to stand for 2-5 minutes at room temperature. This generates the highly reactive O-(7-azabenzotriazol-1-yl) ester.[6]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Standard coupling times of 30-60 minutes are often insufficient.[6]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
Second Coupling (Recommended):
-
Repeat the pre-activation and coupling steps (3.1-3.4) with a fresh solution of activated (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
-
After the second coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (2-3 times) before proceeding to the next deprotection step.
4. Coupling of the Subsequent Amino Acid (onto Dimethylproline)
The acylation of the secondary amine of the newly incorporated 5,5-dimethylproline is also sterically hindered. Therefore, the protocol described in Step 3 (using HATU, extended coupling times, and double coupling) should be repeated for the next amino acid in the sequence.
5. Monitoring the Reaction
-
The Kaiser (ninhydrin) test should be performed after the deprotection step (Step 2) to confirm the presence of a free primary amine (a positive test yields a deep blue color).
-
After coupling the dimethylproline (Step 3), a Kaiser test should show a negative result (yellow/colorless beads), confirming that the previous free amine has been successfully acylated. Proline analogs themselves do not give a positive blue color.
6. Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard and effective mixture is TFA/Water/TIS (95:2.5:2.5) .[9]
-
Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Data Summary: Optimized vs. Standard Coupling Conditions
| Parameter | Standard SPPS Protocol | Recommended Protocol for Dimethylproline | Causality / Rationale |
| Coupling Reagent | HBTU, TBTU, DIC/HOBt | HATU , HCTU, PyAOP, COMU | Uronium/phosphonium salts based on HOAt (like HATU) or Oxyma (like COMU) are significantly more reactive and effective at overcoming the high activation energy of sterically hindered couplings.[4][6][10] |
| Amino Acid Eq. | 3-5 equivalents | 4-5 equivalents | A higher concentration of the activated species helps to drive the slow reaction towards completion. |
| Base Eq. (DIPEA) | 6-10 equivalents | 8-10 equivalents | Ensures the reaction medium remains sufficiently basic for the coupling to proceed efficiently. |
| Reaction Time | 30-60 minutes | 2-4 hours , potentially overnight | Steric hindrance dramatically slows reaction kinetics, requiring significantly more time for the coupling to reach completion.[6] |
| Temperature | Room Temperature | Room Temperature, or gentle heating (30-40°C) | Increased temperature can increase the reaction rate but must be used cautiously to avoid potential side reactions like racemization.[7] Microwave-assisted synthesis is also a highly effective alternative.[6][12] |
| Coupling Strategy | Single Coupling | Double Coupling | Performing the reaction twice with fresh reagents is a robust method to maximize coupling efficiency and minimize deletion sequences.[6] |
| Solvent | DMF | DMF or NMP | NMP has superior solvating properties and can be more effective at disrupting peptide aggregation on the resin, which can further impede reagent access.[6] |
Troubleshooting and Advanced Considerations
-
Persistent Incomplete Coupling: If double coupling with HATU is still insufficient, consider converting the Fmoc-amino acid to its acyl fluoride. Amino acid fluorides are highly reactive and are particularly suited for coupling extremely hindered residues.[6][13]
-
Peptide Aggregation: For long or hydrophobic sequences, aggregation can become a major issue, preventing reagent access. Consider incorporating "structure-disrupting" elements like pseudoproline dipeptides or Hmb backbone protection at strategic points in the sequence (approximately every 6 residues) to maintain solvation of the growing peptide chain.[14]
-
Difficult Deprotection: If monitoring indicates incomplete Fmoc removal, increase the deprotection time (e.g., 2 x 20-30 min) or use a more potent deprotection cocktail such as 2% DBU and 5% piperazine in DMF.[7]
Conclusion
The incorporation of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a challenging but achievable goal in SPPS. Success hinges on recognizing the profound impact of its steric hindrance and proactively adjusting the synthesis protocol. By moving beyond standard conditions and employing potent coupling reagents like HATU, extending reaction times, performing double couplings, and utilizing rigorous monitoring, researchers can effectively incorporate this valuable building block. This enables the synthesis of novel peptides with controlled conformations, paving the way for new frontiers in drug discovery and materials science.
References
- Benchchem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids.
- Benchchem. Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Veranova. (2025). White Paper: A Glimpse into the Development of Peptide Coupling Reagents.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ChemPep. Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Chem-Impex. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
- Various Authors. (Year N/A). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Unknown Author. Mastering Solid Phase Peptide Synthesis (SPPS).
- J&K Scientific. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid.
- Pogozheva, E. I., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. PubMed.
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
- Unknown Author. (Year N/A). 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. Request PDF.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Benchchem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Fmoc-N-Me.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jpt.com [jpt.com]
- 3. jk-sci.com [jk-sci.com]
- 4. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. veranova.com [veranova.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. Knowledge Center Archive - Bachem [bachem.com]
- 14. chempep.com [chempep.com]
Application Note: Overcoming Steric Hindrance in Solid-Phase Peptide Synthesis – Coupling Strategies for Fmoc-5,5-Dimethylproline
Introduction & The Steric Challenge
The incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomimetic drug development. Specifically, 5,5-dimethylproline (dmP) is utilized to rigidly lock the prolyl amide bond in a cis geometry, preventing cis/trans isomerization and stabilizing bioactive secondary structures[1].
However, the structural features that make dmP valuable also make it notoriously difficult to synthesize. The gem-dimethyl groups at the α -carbon create a massive steric shield around the secondary pyrrolidine amine. This steric bulk impedes both the acylation of the dmP nitrogen (forming the Xaa-dmP bond) and the activation of the dmP carboxylate (forming the dmP-Xaa bond). Standard coupling reagents, such as DIC/HOBt or HBTU, lack the electrophilic drive to overcome this activation energy barrier, leading to incomplete couplings, deletion sequences, and high rates of epimerization due to prolonged reaction times[2].
Mechanistic Insights: Why Advanced Reagents are Required
To successfully couple hindered systems like dmP, the chemistry must rely on highly reactive intermediates and transition-state stabilization.
The 7-Aza Effect (HATU/HOAt): When acylating the secondary amine of dmP, HATU is considered the gold standard. HATU generates an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical mechanistic advantage is the "7-aza effect": the nitrogen atom at position 7 of the pyridine ring provides intramolecular anchimeric (neighboring-group) assistance. It acts as a hydrogen-bond acceptor, coordinating the incoming hindered amine and pre-organizing the transition state, which drastically accelerates aminolysis[3]. In comparative studies synthesizing the sterically congested -Tyr-dmP- bond, HATU definitively outperformed both phosphonium (PyBroP) and acid fluoride (TFFH) generators[4].
OxymaPure and COMU: Prolonged activation of hindered carboxylates (like Fmoc-dmP-OH) increases the residence time of the activated species, promoting oxazolone formation and subsequent racemization[3]. COMU, a third-generation uronium salt based on the OxymaPure leaving group, solves this. COMU matches or exceeds the reactivity of HATU due to its high electrophilicity and the internal hydrogen-bonding capacity of the Oxyma moiety, while significantly reducing epimerization[5]. Furthermore, Oxyma-based reagents eliminate the explosion hazards associated with benzotriazole derivatives (HOBt/HOAt)[6].
Comparative Analysis of Coupling Reagents
The following table summarizes the quantitative and mechanistic profiles of reagents used for hindered amino acids, guiding the selection process for dmP synthesis.
| Coupling Reagent | Active Ester Generated | Relative Aminolysis Rate | Epimerization Risk | Mechanistic Advantage | Optimal Use Case in dmP Synthesis |
| HATU | HOAt | Very Fast | Moderate | Anchimeric assistance via 7-Aza nitrogen[3]. | Acylating the highly hindered dmP secondary amine[4]. |
| COMU | OxymaPure | Very Fast | Low | High electrophilicity, internal H-bonding[5]. | High-efficiency coupling with reduced epimerization. |
| DIC / OxymaPure | OxymaPure | Fast | Very Low | Non-explosive, avoids guanidinylation[6]. | Activating the dmP carboxylate; scale-up synthesis. |
| TFFH | Acid Fluoride | Fast | High | Minimal steric bulk of the fluoride leaving group[2]. | Specialized cases; prone to side reactions. |
Decision Workflow for Hindered Couplings
Figure 1: Decision matrix for coupling sterically hindered 5,5-dimethylproline.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Experimental causality dictates that uronium salts (HATU, COMU) can react directly with free amines to form dead-end guanidino byproducts. Therefore, pre-activation is mandatory , and the coupling reagent is always used in a slight stoichiometric deficit relative to the amino acid.
Protocol A: Acylating the dmP Secondary Amine (Formation of Xaa-dmP Bond)
This is the most sterically demanding step in the synthesis.
-
Resin Preparation: Swell the H-dmP-Peptide-Resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Pre-activation (Critical): In a separate vial, dissolve Fmoc-Xaa-OH (3.0 equiv) and HATU (2.9 equiv) in minimal DMF to achieve a concentration of ~0.2 M. The 0.1 equiv deficit of HATU prevents irreversible guanidinylation of the resin-bound dmP amine.
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6.0 equiv) to the solution. Stir for exactly 1–2 minutes to generate the highly reactive OAt active ester.
-
Coupling: Transfer the pre-activated mixture to the resin. Agitate at room temperature for 3–4 hours.
-
Expert Insight: For extreme steric clashes (e.g., coupling β -branched amino acids like Fmoc-Ile-OH onto dmP), utilize microwave-assisted SPPS (75°C for 15 minutes) to provide the necessary thermodynamic energy.
-
-
Validation: Wash the resin (DMF 3x, DCM 3x). Perform a Chloranil test .
-
Causality: The standard Kaiser (ninhydrin) test only detects primary amines and will yield a false negative on the secondary amine of dmP. The Chloranil test specifically detects secondary amines. A negative result (colorless/yellow beads) indicates successful coupling. A positive result (blue/green beads) necessitates a second coupling cycle using COMU/TMP to alter the solvent/reagent dynamics.
-
Protocol B: Activating the dmP Carboxylate (Formation of dmP-Xaa Bond)
While less hindered than the nitrogen, the dmP carboxylate is prone to oxazolone-induced epimerization during slow couplings.
-
Pre-activation: Dissolve Fmoc-dmP-OH (3.0 equiv) and OxymaPure (3.0 equiv) in DMF (0.2 M).
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv). Stir for 5 minutes.
-
Causality: DIC/OxymaPure completely avoids the guanidinylation risks associated with uronium salts and provides superior epimerization control for the activated dmP carboxylate[6].
-
-
Coupling: Add the activated mixture to the H-Xaa-Peptide-Resin. Agitate for 1.5–2 hours at room temperature.
-
Validation: Wash the resin thoroughly. Perform a standard Kaiser test . A negative result (yellow solution/beads) confirms the completion of the acylation of the primary amine on the growing chain.
References
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Bachem URL
- PubMed (J Pept Res. 2003)
- PeptideChemistry.
- Solid-Phase Synthesis of Peptoid Oligomers Containing Crowded tert-Butyl Side Chains ACS Publications URL
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Publications URL
- Novabiochem® Coupling Reagents Merck Millipore URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knowledge Center Archive - Bachem [bachem.com]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
applications of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in drug discovery
Application Note: Strategic Implementation of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in Drug Discovery
Executive Summary & Mechanistic Rationale
In the landscape of modern drug discovery, overcoming the poor pharmacokinetic (PK) profiles and conformational flexibility of peptide-based therapeutics remains a primary challenge. (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (commonly referred to as Fmoc-5,5-dimethyl-D-proline or Fmoc-D-dmP) has emerged as a highly specialized unnatural amino acid building block designed to solve these exact liabilities.
As a Senior Application Scientist, I approach the integration of this molecule not just as a structural substitution, but as a precise biophysical tool. Natural proline exists in a dynamic equilibrium between cis and trans isomers, which can lead to target promiscuity and entropic penalties during receptor binding. The introduction of a gem-dimethyl group at the C5 position of the pyrrolidine ring creates severe steric clash when the preceding peptide bond attempts to adopt a trans conformation. Consequently, the incorporation of 5,5-dimethylproline locks the Xaa-dmP peptide bond into a predominantly cis conformation (>90%)[1].
This conformational restriction reliably induces and stabilizes β-turns, effectively pre-organizing the peptide into its active pharmacophore geometry, thereby accelerating folding and enhancing binding affinity[2]. Furthermore, the combination of the (R)-stereocenter (D-amino acid configuration) and the bulky C5 substitution provides absolute steric shielding against endogenous proteolytic enzymes, such as prolyl endopeptidases and DPP-IV, exponentially increasing the in vivo half-life of the therapeutic candidate.
Fig 1: Pharmacological impact of (R)-Fmoc-dmP structural modifications.
Physicochemical & Structural Data
To effectively utilize this building block, researchers must account for its unique physicochemical parameters. The table below summarizes the quantitative data and its direct implications for drug design.
| Property | Value | Implication for Drug Design |
| IUPAC Name | (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | Dictates stereospecific spatial orientation. |
| CAS Number | 1310680-45-5[3] | Unique identifier for procurement and library registration. |
| Molecular Weight | 365.43 g/mol [3] | Standard mass utilized for LC-MS validation during synthesis. |
| Stereochemistry | D-configuration (R) | Confers absolute resistance to endogenous L-specific proteases. |
| Conformational Bias | >90% cis peptide bond[1] | Strong induction of β-turns; locks active receptor-binding conformations. |
Applications Beyond Peptides: Small Molecule Scaffolds
While predominantly used in Solid-Phase Peptide Synthesis (SPPS), the 5,5-dimethylpyrrolidine-2-carboxylic acid scaffold is increasingly utilized in small-molecule drug discovery. By incorporating this constrained ring system into heterocyclic cores, medicinal chemists can perform precise "spatial screening." For example, this moiety has been successfully utilized in the synthesis of highly selective thieno[3,2-d]pyrimidinone-based Cdc7 inhibitors (e.g., TAK-931/Simurosertib) as orally active antitumor agents[4]. The gem-dimethyl groups force the attached basic amines into specific vectors, optimizing interactions with the solvent-exposed regions of kinase hinge domains.
Self-Validating Experimental Protocol: SPPS Incorporation
The Challenge: The very property that makes (R)-Fmoc-dmP valuable—its extreme steric hindrance—makes it notoriously difficult to handle during SPPS. While coupling the carboxylic acid of dmP to the growing peptide chain is relatively straightforward, acylating the secondary amine of dmP (adding the subsequent amino acid) is kinetically unfavorable. Standard carbodiimide chemistry (DIC/Oxyma) will fail, resulting in truncated sequences[1].
The Causality of the Solution: To overcome the high activation energy barrier caused by the gem-dimethyl shielding, we must use highly reactive uronium/aminium salts based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU or COMU. The nitrogen atom at position 7 of the HOAt ring provides a neighboring-group effect, hydrogen-bonding to the incoming hindered amine and guiding the nucleophilic attack[1]. Furthermore, microwave irradiation is essential to provide the thermal energy required to drive the reaction to completion without causing the epimerization associated with prolonged conventional heating.
Step-by-Step Methodology: Microwave-Assisted Acylation of dmP
Note: This protocol assumes (R)-Fmoc-dmP has already been coupled to the resin and Fmoc-deprotected.
-
Reagent Preparation: Dissolve the incoming Fmoc-protected amino acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (8.0 eq) to the amino acid solution. Stir for 1 minute to pre-activate the ester.
-
Primary Coupling: Add the activated mixture to the resin containing the N-terminal dmP residue.
-
Microwave Irradiation: Subject the reaction vessel to microwave heating at 75°C for 30 minutes with continuous agitation.
-
Resin Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Self-Validation Checkpoint (Critical):
-
Action: Withdraw ~5 mg of resin.
-
Micro-cleavage: Treat the aliquot with 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 15 minutes.
-
Analysis: Evaporate the TFA, dissolve in 50% Acetonitrile/Water, and analyze via LC-MS.
-
Decision Matrix: If the mass of the unreacted dmP-terminated fragment is detected at >5% relative abundance, proceed to Step 7. If <5%, proceed to Step 8.
-
-
Mandatory Double Coupling: Repeat Steps 1-5 using fresh reagents. (Sterically hindered couplings often plateau at 70% conversion in the first pass; a second pass shifts the equilibrium).
-
Capping: Treat the resin with Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF for 10 minutes to truncate any unreacted dmP amines, preventing the formation of difficult-to-separate deletion sequences.
Fig 2: Microwave-assisted SPPS workflow for acylating sterically hindered dmP.
Sources
- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Request a copy of the document [laur.lau.edu.lb:8443]
- 3. N-Fmoc-5,5-dimethyl-D-proline 95% | CAS: 1310680-45-5 | AChemBlock [achemblock.com]
- 4. pubs.acs.org [pubs.acs.org]
Topic: A Practical Guide to the Solid-Phase Synthesis of Peptides Containing C-terminal 5,5-Dimethylproline
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
5,5-Dimethylproline (Dmp), a sterically hindered proline analogue, is a valuable building block in peptide chemistry for inducing specific backbone conformations and enhancing proteolytic stability. The gem-dimethyl group on the Cδ position can lock the X-Dmp amide bond into a cis conformation, a feature of significant interest in peptidomimetic design and protein engineering.[1][2] However, this same steric bulk presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS), particularly when Dmp is the C-terminal residue. The initial esterification to the solid support is often inefficient and can compromise the entire synthesis. This guide provides a comprehensive, field-proven strategy and detailed protocols for the successful incorporation of C-terminal 5,5-dimethylproline, focusing on the critical choices of resin, loading conditions, and coupling strategies to overcome steric hindrance and ensure high-yield, high-purity synthesis.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in synthesizing peptides with C-terminal Dmp is the steric hindrance imposed by the two methyl groups adjacent to the carboxyl function.[2] This bulkiness severely impedes the approach of the carboxyl group to the reactive sites on the solid support, leading to:
-
Low Loading Efficiency: Incomplete esterification of the first amino acid results in a low final peptide yield.
-
Difficult Subsequent Couplings: The acylation of the Dmp nitrogen by the second amino acid in the sequence is also sterically hindered, requiring highly efficient coupling reagents and potentially longer reaction times or double coupling strategies.[2]
A robust strategy must therefore address the initial loading step as the highest priority.
Strategic Imperative: The Choice of Solid Support
The selection of the resin is the single most critical decision for successfully anchoring a sterically hindered C-terminal residue like Dmp.
Recommendation: 2-Chlorotrityl chloride (2-CTC) resin is the support of choice.
Causality and Rationale:
-
Mitigation of Steric Hindrance: The reaction mechanism for loading onto 2-CTC resin involves a direct S_N1-type reaction where the resin's trityl chloride forms a stable carbocation, which is then attacked by the carboxylate of the Fmoc-Dmp-OH. This process does not require prior activation of the amino acid's carboxyl group, which is a significant advantage for hindered residues.[3]
-
Prevention of Racemization: Because the carboxyl group is not activated, the risk of epimerization at the α-carbon is negligible.[4]
-
Suppression of Diketopiperazine (DKP) Formation: When proline (or D-proline) is the C-terminal residue, the dipeptide is highly susceptible to intramolecular cyclization after the second amino acid is coupled and deprotected. This cleaves the dipeptide from the resin as a diketopiperazine, drastically reducing yield.[5][6][7] The steric bulk of the 2-CTC linker physically obstructs this intramolecular attack, effectively suppressing DKP formation.[7]
-
Acid Lability: 2-CTC resin is exceptionally acid-labile. This allows for the cleavage of the final peptide under extremely mild acidic conditions (e.g., dilute TFA or acetic acid mixtures), which is ideal for synthesizing fully protected peptide fragments where acid-sensitive side-chain protecting groups (e.g., Boc, tBu) must remain intact.[3][8][9]
| Resin Type | Loading Mechanism | Key Advantages for C-terminal Dmp | Key Disadvantages |
| 2-Chlorotrityl Chloride (2-CTC) | Direct S_N1-type reaction with DIPEA | Excellent for hindered residues ; No racemization; Suppresses DKP formation; Mild cleavage conditions.[3][7] | Higher cost than Wang resin. |
| Wang Resin | Carbodiimide activation (e.g., DIC/DMAP) | Lower cost. | Inefficient for hindered residues; High risk of racemization with DMAP; Prone to DKP formation.[4][5][10] |
Experimental Workflow and Methodologies
The overall workflow is a multi-stage process that requires careful execution at each step, particularly at the resin loading and second residue coupling stages.
Caption: Overall workflow for the solid-phase synthesis of a C-terminal Dmp peptide.
Protocol 1: Loading of Fmoc-5,5-dimethylproline onto 2-CTC Resin
This protocol describes the critical first step of covalently attaching Fmoc-Dmp-OH to the solid support.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution)
-
Fmoc-L-5,5-dimethylproline-OH (Fmoc-Dmp-OH)
-
Dichloromethane (DCM), anhydrous/synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH), anhydrous
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in the reaction vessel. Add anhydrous DCM (15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DCM.
-
Amino Acid Preparation: In a separate flask, dissolve Fmoc-Dmp-OH (0.8 eq relative to the resin's theoretical substitution) in a minimal amount of anhydrous DCM.
-
Loading Reaction: Add the Fmoc-Dmp-OH solution to the swollen resin. Add DIPEA (2.5 eq relative to the resin's substitution). Agitate the mixture at room temperature for 1 hour.
-
Capping: To quench any unreacted chlorotrityl sites, add anhydrous MeOH (1 mL per gram of resin) to the vessel. Agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture. Wash the resin thoroughly according to the following sequence:
-
DCM (3x)
-
N,N-Dimethylformamide (DMF) (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under high vacuum for at least 4 hours before proceeding to quantification.
Protocol 2: Quantification of Resin Loading (Fmoc-Release Assay)
This spectrophotometric assay accurately determines the substitution (loading) of the Dmp-loaded resin, which is essential for calculating reagents in subsequent steps.
Procedure:
-
Accurately weigh ~5-10 mg of the dried, Dmp-loaded resin into a small vial.
-
Add exactly 1.0 mL of a 20% (v/v) piperidine in DMF solution.
-
Agitate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute an aliquot of the supernatant. For example, take 100 µL of the piperidine solution and dilute it to 10 mL with fresh DMF (a 1:100 dilution).
-
Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at 301 nm against a blank of 20% piperidine/DMF diluted in the same manner.
-
Calculate the loading using the Beer-Lambert law:
Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × mass of resin (g) × path length (cm))
Note: The extinction coefficient for the dibenzofulvene-piperidine adduct is typically cited as 7800 M⁻¹cm⁻¹.
Protocol 3: Peptide Elongation - The Critical Acylation of Dmp
The coupling of the second amino acid onto the sterically hindered Dmp residue requires a potent activation strategy.
Caption: Esterification of Fmoc-Dmp-OH onto 2-Chlorotrityl Chloride resin.
Recommendation: Use O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent and perform a double coupling. HATU has been shown to be superior for acylating the sterically hindered Dmp residue.[2]
Procedure (for Amino Acid #2):
-
Fmoc Deprotection: Treat the Dmp-loaded resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash thoroughly with DMF (5x).
-
First Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Drain and wash with DMF (3x).
-
-
Second Coupling (Recommended): Repeat step 2 to ensure the reaction proceeds to completion.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. Note: The Kaiser test will be negative for the secondary amine of Dmp itself, but it is crucial for confirming the complete coupling of the second residue.
-
Continue peptide elongation using standard Fmoc-SPPS protocols.
Protocol 4: Peptide Cleavage and Deprotection
A. Mild Cleavage from 2-CTC Resin (For Protected Peptides)
-
Reagent: Acetic acid (AcOH) / Trifluoroethanol (TFE) / DCM (1:2:7 v/v/v).[3]
-
Procedure: Suspend the resin in the cleavage cocktail (10-20 mL per gram of resin). Agitate gently for 2 hours at room temperature. Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail. Combine the filtrates and co-evaporate with toluene to remove residual acids before precipitating the protected peptide in cold diethyl ether.
B. Global Cleavage and Deprotection (For Final Unprotected Peptides)
-
Reagent: TFA Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water.
-
Procedure: Wash the peptide-resin with DCM and dry it. Add the cold TFA cocktail and agitate for 2-3 hours at room temperature. Filter to separate the resin and collect the TFA solution. Reduce the TFA volume under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.
Analysis and Troubleshooting
After synthesis, the crude peptide must be purified and its identity confirmed.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A major peak corresponding to the target peptide. Purity is determined by the area percentage of this peak. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Identity Confirmation | The observed molecular weight should match the calculated average or monoisotopic mass of the target peptide.[6] |
Troubleshooting Common Issues:
| Problem | Potential Cause | Recommended Solution |
| Low Resin Loading | Insufficient reaction time; Inactive reagents; Steric hindrance. | Increase loading reaction time to 2 hours. Ensure Fmoc-Dmp-OH and DIPEA are high quality. Confirm resin substitution is as stated by the manufacturer. |
| Incomplete Coupling of AA2 | Steric hindrance. | Always perform a double coupling with HATU for the second residue. A negative Kaiser test is essential before proceeding. |
| Deletion Peptides | Incomplete coupling or deprotection at any stage. | Ensure sufficient reaction times and use high-quality reagents throughout the synthesis. |
Conclusion
The successful solid-phase synthesis of peptides containing a C-terminal 5,5-dimethylproline residue hinges on a strategy designed explicitly to overcome significant steric barriers. The use of 2-chlorotrityl chloride resin is paramount to ensure efficient initial loading while preventing common side reactions like racemization and DKP formation. This, combined with a potent coupling reagent such as HATU for the subsequent hindered acylation step, provides a reliable and high-yielding pathway. By following the detailed protocols and strategic rationale outlined in this guide, researchers can confidently incorporate this valuable non-canonical amino acid into their peptide targets, unlocking new possibilities in drug design and chemical biology.
References
- Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing).
- Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane | Request PDF - ResearchGate.
- Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin | AAPPTec.
- A new reagent for the cleavage of fully protected peptides synthesised on 2-chlorotrityl chloride resin - Journal of the Chemical Society, Chemical Communications (RSC Publishing).
-
Barlos, K., Chatzi, O., Gatos, D., & Stavropoulos, G. (1991). 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. International Journal of Peptide and Protein Research, 37(6), 513-520. Available at: [Link]
- Loading protocols - Peptideweb.com.
- Mutter, M., & Wöhr, T. (1995). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society.
- Van Lierop, B. J., Jackson, W. R., & Robinson, A. J. (2010). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Tetrahedron, 66(29), 5357-5366.
-
Horng, J.-C., & Raines, R. T. (2006). An electronic effect on protein structure. Protein Science, 15(11), 2511-2515. Available at: [Link]
- Chiva, C., Vilaseca, M., Giralt, E., & Albericio, F. (1999). An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides. Journal of Peptide Science, 5(3), 131-140.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
Szaniszlo, P., et al. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 29(8), 1749. Available at: [Link]
-
Chiva, C., Vilaseca, M., Giralt, E., & Albericio, F. (1999). An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides. Journal of Peptide Science, 5(3), 131-140. Available at: [Link]
-
van der Marel, G. A., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(11), 724-731. Available at: [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Jackson, W. R., et al. (2007). Synthetic approaches to peptides containing the L-Gln-L-Val-D(S)-Dmt motif. Organic & Biomolecular Chemistry, 5(13), 2059-2066. Available at: [Link]
-
How to quantify your first amino acid loading onto Wang resins - Biotage. Available at: [Link]
-
Cerovsky, V., et al. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. Journal of Peptide Research, 62(2), 76-84. Available at: [Link]
-
Macmillan, D., & Durek, T. (2011). Advances in Proline Ligation. Israel Journal of Chemistry, 51(8-9), 903-913. Available at: [Link]
-
Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Organic Process Research & Development, 26(12), 3409-3416. Available at: [Link]
-
Wang, P., & Li, X. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type reactions. Science China Chemistry, 60(2), 209-220. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Application Note: Cleavage and Final Deprotection Strategies for 5,5-Dimethylproline-Containing Peptides
Executive Summary
The incorporation of 5,5-dimethylproline (dmP) into synthetic peptides is a powerful structural engineering technique used to lock the Xaa-Pro peptide bond into a cis-conformation, thereby artificially inducing type VI β-turns and restricting backbone flexibility[1][2][3]. However, the extreme steric bulk of the gem-dimethyl groups at the C5 (δ-carbon) position fundamentally alters the physicochemical behavior of the peptide during Solid-Phase Peptide Synthesis (SPPS). This Application Note details the mechanistic challenges, causality-driven protocol adjustments, and self-validating workflows required for the successful cleavage and global deprotection of dmP-containing peptides.
Mechanistic Principles: The 5,5-Dimethylproline Paradigm
Acid Stability vs. Standard Pseudoprolines
In standard SPPS, "pseudoprolines" (e.g., Ψ(Me,Me)pro) are typically 2,2-dimethyloxazolidines or thiazolidines derived from Ser, Thr, or Cys. These structures are inherently acid-labile; during final trifluoroacetic acid (TFA) cleavage, they undergo acid-catalyzed ring opening to regenerate the native amino acid[4].
Conversely, 5,5-dimethylproline is a true carbocyclic proline analogue. Because it lacks the ring heteroatom (O or S) necessary for aminal/acetal hydrolysis, dmP functions as an acid-stable pseudoproline [5]. It is completely impervious to standard TFA cleavage cocktails and remains permanently incorporated into the final peptide sequence.
The Steric Shielding Effect
The primary challenge during the cleavage of dmP-peptides is not the deprotection of dmP itself, but the deprotection of the adjacent residues. The gem-dimethyl groups at the C5 position create a dense steric shield. This physical barrier severely restricts the diffusion of TFA and carbocation scavengers to adjacent side-chain protecting groups (e.g., the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl[Pbf] group on Arginine, or tert-butyl [tBu] esters on Aspartic Acid). Consequently, standard 1.5-hour cleavage kinetics are insufficient and will result in partially protected, inseparable impurities.
Diketopiperazine (DKP) Formation Risk
The forced cis-conformation of the dmP residue brings the N-terminal amine of the preceding residue into close spatial proximity with the C-terminal ester linkage. If dmP is located at the C-terminus or position 2 of the sequence, this spatial alignment highly favors intramolecular nucleophilic attack, leading to premature chain termination via diketopiperazine (DKP) formation[2][6]. While this is primarily a risk during Fmoc-deprotection (base-catalyzed), it necessitates careful selection of resin linkers (e.g., highly sterically hindered 2-chlorotrityl chloride resin) to prevent cleavage-stage DKP formation.
Structural Fate Pathway
Fig 1. Structural fate of standard pseudoprolines vs. 5,5-dimethylproline during TFA cleavage.
Quantitative Cleavage Parameters
To account for the steric and conformational unique properties of dmP, cleavage parameters must be adjusted. The table below summarizes the causality-driven modifications required compared to standard residues.
Table 1: Comparative Cleavage Parameters for Proline and Proline Surrogates
| Parameter | Standard Proline (Pro) | Standard Pseudoproline (Ψ(Me,Me)pro) | 5,5-Dimethylproline (dmP) |
| Structural Fate in TFA | Remains intact | Ring-opens to Ser/Thr/Cys | Remains intact (Acid-stable) |
| Conformational Preference | trans favored (~80-90%) | cis favored (during synthesis) | cis locked (>90%) |
| Standard Cleavage Time | 1.5 - 2.0 hours | 2.0 - 3.0 hours | 3.0 - 4.0 hours |
| Steric Shielding Effect | Low | Moderate | Extremely High |
| DKP Formation Risk | Moderate | Low | Very High (if at C-terminus) |
Self-Validating Protocol: Cleavage and Global Deprotection
This protocol employs an extended cleavage timeline to overcome the steric shielding of dmP, coupled with an in-process LC-MS validation step to ensure absolute deprotection before final precipitation.
Prerequisites
-
Fmoc-SPPS is complete, and the N-terminal Fmoc group has been removed.
-
The peptide-resin has been thoroughly washed with Dichloromethane (DCM) and dried under a vacuum.
Step-by-Step Methodology
Step 1: Cleavage Cocktail Preparation Prepare a TFA-based cleavage cocktail tailored to the sequence's specific protecting groups. Because dmP is an aliphatic carbocycle, it does not require specific scavengers itself.
-
Standard Cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
-
Cys/Met/Trp-Rich Cocktail (Reagent K): TFA / Phenol / H₂O / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v).
Step 2: Resin Cleavage
-
Transfer the dry resin to a chemical-resistant cleavage vessel.
-
Add 10 mL of the prepared cleavage cocktail per 1 gram of dry resin.
-
Agitate gently at room temperature (20–25 °C). Causality Note: Do not exceed 25 °C if the sequence contains sensitive residues (e.g., Trp), as elevated temperatures in TFA can promote irreversible alkylation, even in the presence of scavengers.
Step 3: In-Process Validation (At 2.5 Hours) To prevent the isolation of partially deprotected peptides caused by dmP's steric shielding, perform an in-process validation:
-
Withdraw a 10 µL aliquot of the cleavage mixture.
-
Precipitate the aliquot in 100 µL of ice-cold diethyl ether.
-
Centrifuge, decant the ether, and dissolve the micro-pellet in 50% Acetonitrile/H₂O.
-
Analyze via LC-MS. Decision Gate: Scan for mass adducts corresponding to +56 Da (incomplete tBu removal) or +252 Da (incomplete Pbf removal). If present, continue the cleavage reaction for an additional 1.0 to 1.5 hours (Total time: 3.5 – 4.0 hours).
Step 4: Filtration and Concentration
-
Once LC-MS confirms complete global deprotection, filter the resin through a sintered glass funnel.
-
Wash the resin twice with 2 mL of neat TFA to extract any remaining peptide trapped in the polymer matrix.
-
Combine the filtrates and concentrate the solution under a gentle stream of nitrogen until the volume is reduced to approximately 20% of the original amount.
Step 5: Precipitation and Isolation
-
Add the concentrated peptide solution dropwise to 10 volumes of ice-cold diethyl ether. A white precipitate will form immediately.
-
Incubate at -20 °C for 15 minutes to maximize precipitation yield.
-
Centrifuge at 3,000 x g for 5 minutes. Decant the supernatant carefully.
-
Wash the peptide pellet twice by resuspending it in fresh ice-cold diethyl ether and re-centrifuging. This removes residual TFA and organic scavengers.
-
Dry the final peptide pellet under a vacuum or a gentle stream of nitrogen. Store at -20 °C until preparative HPLC purification.
References
-
Van Lierop B.J., Jackson W.R., Robinson A.J. (2010). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Tetrahedron.[5]
-
Dumy, P., et al. (1997). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [4]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [6]
-
An, S. S., et al. (1999). Retention of the cis proline conformation in tripeptide fragments of bovine pancreatic ribonuclease A containing a non-natural proline analogue, 5,5-dimethylproline. Journal of the American Chemical Society. [2],[3]
-
Chemical Reviews. (2024). Proline Analogues. American Chemical Society. [1]
Sources
Technical Support Center: Troubleshooting (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid Couplings
Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks with (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (a derivative of 5,5-dimethylproline).
Diagnostic Overview: The Mechanistic Bottleneck
Incorporating 5,5-dimethylproline into a peptide sequence introduces profound steric hindrance[1]. The gem-dimethyl group at the C5 position of the pyrrolidine ring creates a massive spatial shield. This results in two distinct failure modes during SPPS:
-
The Acylation Barrier (Coupling OF the monomer): Activating the C2 carboxylate is conformationally restricted, leading to sluggish kinetics and incomplete coupling onto the growing peptide chain[2].
-
Nucleophilic Shielding (Coupling ONTO the monomer): Once the monomer is attached and deprotected, the secondary amine is severely blocked by the adjacent C5 methyl groups, making the subsequent amino acid addition exceptionally difficult[1].
Fig 1: Mechanistic pathways for activating sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q: Why are my standard HBTU or DIC/HOBt couplings yielding <30% product? A: Standard carbodiimide (DIC) or benzotriazole (HBTU/TBTU) reagents form OBt esters that lack the electrophilicity required to overcome the high activation energy of sterically hindered amino acids[3]. You must switch to reagents that form highly reactive intermediates, such as HOAt esters (using HATU) or Oxyma esters (using COMU)[3]. COMU is particularly superior for bulky junctions and is safer for heated reactions[4].
Q: I switched to HATU, but I'm still seeing deletion sequences. What is the next step? A: Steric hindrance fundamentally slows down the reaction rate. To overcome this thermodynamic barrier, you must apply thermal energy. Microwave-assisted SPPS (MW-SPPS) at 75–90 °C is highly effective for driving difficult couplings of bulky amino acids to completion[5]. If conventional heating is used, extend the coupling time to 2–4 hours and perform a double coupling[3]. Furthermore, switch your solvent from DMF to N-methylpyrrolidone (NMP), which possesses superior solvating properties to prevent peptide aggregation during slow couplings[3].
Q: The coupling of the 5,5-dimethylproline worked, but coupling the next amino acid onto its nitrogen is failing completely. Why? A: You are experiencing nucleophilic shielding. The secondary amine is blocked by the C5 gem-dimethyl group[1]. For this specific challenge, traditional uronium reagents (like HATU or HBTU) fail because the slow acylation rate allows a competing side reaction: the uronium salt reacts directly with the free amine, irreversibly capping it with a guanidinium group[2]. Solution: You must use PyAOP (a phosphonium salt that does not cause guanidinylation)[2], or convert the incoming amino acid into an acyl fluoride using TFFH[6]. Acyl fluorides have a minimal steric radius and are highly resistant to degradation, making them ideal for penetrating the steric shield of 5,5-dimethylproline[6].
Quantitative Reagent Comparison
The following table summarizes the effectiveness of various coupling strategies for sterically hindered junctions (such as 5,5-dimethylproline or Aib) based on empirical SPPS data[3],[2].
| Coupling Reagent | Active Intermediate | Recommended Temp | Relative Efficiency | Capping / Side Reaction Risk |
| DIC / HOBt | OBt Ester | 25 °C | < 20% | Low |
| HBTU / DIPEA | OBt Ester | 25 °C | 25 - 30% | Moderate (Guanidinylation) |
| HATU / DIPEA | HOAt Ester | 25 °C - 75 °C | 70 - 85% | High (on slow amines) |
| COMU / DIPEA | Oxyma Ester | 75 °C (MW) | 85 - 95% | Low |
| TFFH / DIPEA | Acyl Fluoride | 25 °C - 60 °C | > 95% | Very Low |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm reaction success before proceeding to the next synthesis cycle.
Protocol 1: MW-Assisted COMU Coupling (Attaching the Monomer)
Use this protocol to couple (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid onto the growing peptide chain.
-
Resin Preparation: Swell the resin in NMP for 30 minutes. NMP disrupts inter-chain hydrogen bonding better than DMF[3].
-
Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 5 min) to remove the N-terminal Fmoc group. Wash thoroughly with NMP.
-
Pre-Activation: In a separate vial, dissolve 4.0 eq of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, 4.0 eq of COMU, and 8.0 eq of DIPEA in NMP. Allow 1 minute for the Oxyma ester to form[4].
-
Coupling: Add the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75 °C for 15 minutes[5].
-
Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a Kaiser test.
-
Self-Validation Logic: A yellow beads result indicates the successful acylation of the primary amine. A blue beads result indicates incomplete coupling; repeat steps 3-4 before proceeding.
-
Protocol 2: Acyl Fluoride Activation via TFFH (Coupling ONTO the Monomer)
Use this protocol for the notoriously difficult step of coupling the next amino acid onto the sterically shielded secondary amine of 5,5-dimethylproline.
-
Deprotection: Treat the resin-bound 5,5-dimethylproline with 20% Piperidine in DMF (2 x 10 min).
-
Activation: Dissolve 5.0 eq of the next Fmoc-amino acid and 5.0 eq of TFFH in anhydrous DCM/DMF (1:1). Add 10.0 eq of DIPEA. Stir for 15 minutes at room temperature to generate the highly reactive acyl fluoride intermediate[6].
-
Coupling: Add the solution to the resin. React at room temperature for 2 hours, or apply gentle conventional heating (60 °C) for 30 minutes.
-
Validation (Chloranil Test): Wash the resin. Note: The Kaiser test cannot detect secondary amines. Perform a Chloranil test.
-
Self-Validation Logic: Colorless or pale yellow beads indicate successful coupling. Blue or green beads indicate the secondary amine is still free; perform a second coupling using PyAOP[2].
-
Optimization Workflow Decision Tree
Fig 2: Decision tree for troubleshooting sterically hindered SPPS couplings.
References
-
Van Lierop, B. J., et al. (2010). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. Tetrahedron, 66(29), 5357-5366.[Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[Link]
-
Subirós-Funosas, R., et al. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science.[Link]
-
Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.[Link]
-
ResearchGate Archive. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[Link]
Sources
Technical Support Center: Strategies for Preventing Racemization of 5,5-Dimethylproline During Peptide Synthesis
Welcome to the technical support guide for researchers and peptide chemists working with 5,5-dimethylproline (Dmp). This sterically hindered proline analog is a valuable tool for inducing a strong cis-amide bond conformation in peptides, but its unique structure presents challenges, most notably the risk of racemization during synthesis.[1] This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the stereochemical integrity of your peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it a critical issue for peptides containing 5,5-dimethylproline?
A1: Racemization is the conversion of a single enantiomer (the biologically relevant L-form) into an equal mixture of both its L- and D-forms. In the context of a peptide chain, this is more precisely termed epimerization. The stereochemistry of each amino acid is fundamental to a peptide's three-dimensional structure, and therefore its biological activity.[2] The introduction of the D-isomer of 5,5-dimethylproline can lead to misfolded, inactive, or even immunogenic peptide therapeutics.
Q2: What factors specifically contribute to the racemization of proline analogs like 5,5-dimethylproline?
A2: Several factors can increase the risk of epimerization at the α-carbon of proline residues during the coupling step:
-
Coupling Reagent & Additive Choice: The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with 1-hydroxybenzotriazole (HOBt) in polar aprotic solvents like dimethylformamide (DMF) has been shown to significantly promote proline racemization.[3]
-
Solvent Polarity: The solvent can influence the stability of intermediates in the racemization pathway.[4]
-
Base Strength: Strong, non-sterically hindered bases can accelerate the abstraction of the proton from the α-carbon, which is the key step in racemization.[5][6]
-
Temperature and Activation Time: Higher temperatures and prolonged pre-activation of the amino acid increase the rate of both the desired coupling reaction and the undesired racemization side reaction.[2]
Q3: Besides racemization, what other challenges are associated with using 5,5-dimethylproline?
A3: The primary challenge is steric hindrance . The gem-dimethyl group at the Cδ position makes 5,5-dimethylproline a bulky amino acid.[1] This can lead to slow or incomplete coupling reactions, requiring more potent coupling reagents, longer reaction times, or double coupling protocols to achieve a high yield.
Q4: How can I accurately detect and quantify the level of racemization in my final peptide?
A4: The most reliable method is to analyze the constituent amino acids after total acid hydrolysis of the peptide. The resulting amino acid mixture is then derivatized and analyzed using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[2][7] This allows for the separation and quantification of the D- and L-enantiomers. Other methods include Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.[8][9]
Troubleshooting Guide: Diagnosis and Solutions
This section addresses specific experimental issues, their underlying causes, and recommended corrective actions.
Issue 1: High levels of D-5,5-dimethylproline are detected in the purified peptide.
-
Probable Cause A: Suboptimal Coupling Reagent/Additive Combination.
-
Causality: The mechanism of racemization for N-urethane-protected amino acids primarily involves the direct abstraction of the α-proton by a base, creating a planar enolate intermediate.[10] Certain additives, particularly HOBt when used with carbodiimides in DMF, can form intermediates that are more susceptible to this proton abstraction.[3]
-
Solutions:
-
Avoid HOBt with Carbodiimides: Immediately discontinue the use of DIC/HOBt or DCC/HOBt combinations, especially in DMF.[2][3]
-
Switch to Oxyma-Based Additives: Replace HOBt with an oxime-based additive like OxymaPure® (ethyl 2-cyano-2-(hydroximino)acetate). The combination of DIC/Oxyma is highly effective at suppressing racemization.[2][11][12]
-
Utilize Low-Racemization Onium Salts: Employ uronium/aminium reagents known for low racemization, such as HCTU or COMU, which are based on Oxyma.[2] For exceptionally sensitive sequences, specialized reagents like PyAOP or PyClock can be considered.[2]
-
-
-
Probable Cause B: Excessive Base Strength or Concentration.
-
Causality: The rate of racemization is directly influenced by the base used during the coupling step. Stronger bases like Diisopropylethylamine (DIPEA) are more efficient at abstracting the α-proton than weaker, more sterically hindered bases.[5][10]
-
Solutions:
-
Select a Weaker Base: Substitute DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[11]
-
Optimize Base Equivalents: Use the minimum amount of base necessary for the reaction, typically 1.5 to 2.0 equivalents relative to the amino acid.
-
-
-
Probable Cause C: Prolonged Activation or Elevated Temperature.
-
Causality: The activated amino acid is the species susceptible to racemization. The longer this intermediate exists before forming the peptide bond, the greater the opportunity for epimerization. Heat accelerates this process.
-
Solutions:
-
Minimize Pre-activation Time: Add the coupling reagent (e.g., DIC) to the amino acid/additive solution immediately before adding the mixture to the resin. Avoid lengthy pre-activation steps.[2]
-
Control Temperature: Perform all couplings at room temperature. If racemization persists, consider lowering the reaction temperature to 0°C.[4]
-
-
Issue 2: Incomplete or failed coupling when incorporating Fmoc-5,5-dimethylproline-OH.
-
Probable Cause: Severe Steric Hindrance.
-
Causality: The gem-dimethyl moiety on the pyrrolidine ring of 5,5-dimethylproline creates significant steric bulk, which physically impedes the nucleophilic attack of the resin-bound amine on the activated carboxyl group.[1]
-
Solutions:
-
Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh preparation of activated Fmoc-5,5-dimethylproline-OH.
-
Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 5 equivalents instead of 3).
-
Use a More Potent Coupling Reagent: Switch to a more powerful onium salt reagent like HATU or HCTU for this specific coupling step.
-
Increase Coupling Time: Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight, and carefully monitor the reaction's completion.
-
Monitoring: Use a qualitative test appropriate for secondary amines, such as the isatin or chloranil test, to confirm reaction completion, as the standard Kaiser test will give a false negative for proline residues.
-
-
Data Presentation & Experimental Protocols
Table 1: Effect of Coupling Conditions on Proline Racemization
The following table summarizes data on the percentage of D-isomer formation observed during a model peptide synthesis, highlighting the critical impact of reagent choice.
| Coupling Reagent | Additive | Base | Solvent | % D-Isomer (Racemization) | Reference |
| DIC | HOBt | DIPEA | DMF | High (>5%) | [2],[3] |
| DIC | OxymaPure | DIPEA | DMF | Low (<0.5%) | [11],[12] |
| HCTU | (Internal) | DIPEA | DMF | Low (<1%) | [2] |
| HATU | (Internal) | NMM | DMF | Variable, sequence-dependent | [12] |
| DIC | None | None | DCM | Low (<1%) | [2] |
Diagrams and Workflows
Protocol 1: Recommended Coupling for Fmoc-5,5-dimethyl-L-proline-OH
This protocol is designed to minimize racemization during the incorporation of 5,5-dimethylproline in Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using standard methods (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all residual piperidine.
-
Amino Acid Solution: In a separate reaction vessel, dissolve Fmoc-5,5-dimethyl-L-proline-OH (3-5 eq.) and OxymaPure (3-5 eq.) in a minimal volume of DMF.
-
Coupling Activation & Addition: Add DIC (3-5 eq.) to the amino acid/Oxyma solution. Immediately add this activation mixture to the washed, deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. The extended time is to counteract steric hindrance.
-
Monitoring: Perform a chloranil or isatin test to confirm the absence of free secondary amines. If the test is positive, wash the resin with DMF and proceed to step 6. If negative, proceed to step 7.
-
Recoupling (if necessary): Repeat steps 2-4 to perform a second coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts before proceeding to the next deprotection step.
Protocol 2: Workflow for Racemization Analysis via Chiral HPLC
This protocol provides a general method for determining the extent of racemization.[2]
-
Peptide Hydrolysis: Place a small sample (approx. 1 mg) of the purified, dried peptide into a hydrolysis tube. Add 6N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours.
-
Sample Preparation: After cooling, open the tube and evaporate the acid to dryness. Re-dissolve the resulting amino acid mixture in a suitable buffer or solvent (e.g., 0.1 N HCl).
-
Derivatization: React the amino acid mixture with a derivatizing agent (e.g., Marfey's reagent or NBD-Cl) according to the manufacturer's protocol to create diastereomers or fluorescent derivatives that can be separated and detected.
-
Chiral HPLC Analysis:
-
Inject the derivatized sample onto a suitable chiral HPLC column.
-
Separate the D- and L-amino acid derivatives using an appropriate mobile phase gradient.
-
Detect the derivatives using a UV or fluorescence detector.
-
-
Quantification: Integrate the peak areas corresponding to the D- and L-isomers of 5,5-dimethylproline. Calculate the percentage of racemization using the formula: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100.
References
-
Itoh, M., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International Journal of Peptide and Protein Research, 40(2), 144-149. Available from: [Link]
-
Aurelio, L., et al. (2012). 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline. ResearchGate. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Méndez, L., et al. (2013). Synthesis of Racemic δ,δ-Dimethylproline Derivatives. Digital.CSIC. Available from: [Link]
-
MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(23), 8017. Available from: [Link]
-
Gaus, K., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry, 68(14), 2341-2346. Available from: [Link]
-
Frank, H., et al. (n.d.). Validation of determination of optical purity of peptides. Available from: [Link]
-
Yusuke, O., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5384. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 7. cat-online.com [cat-online.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Knowledge Center Archive - Bachem [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Aggregation of Peptides Containing 5,5-Dimethylproline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid 5,5-dimethylproline (DMP). This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges related to peptide aggregation.
Introduction: The Dual Nature of 5,5-Dimethylproline in Peptide Stability
5,5-dimethylproline is a synthetic proline analog designed to introduce a strong conformational constraint on the peptide backbone. The gem-dimethyl group at the C5 position creates significant steric hindrance, which locks the preceding peptide bond predominantly in a cis conformation.[1][2] This is in contrast to the more common trans conformation found in most peptide bonds.
The primary purpose of incorporating DMP is to act as a "beta-breaker," disrupting the formation of β-sheet secondary structures.[3] Since intermolecular β-sheet formation is a major driver of peptide aggregation, DMP is often used to enhance the solubility and synthetic accessibility of aggregation-prone sequences.[4][5]
However, despite its structure-disrupting capabilities, peptides containing DMP can still exhibit aggregation, leading to challenges in purification, formulation, and biological assays. This guide will explore the potential causes of this aggregation and provide systematic strategies to manage it.
Troubleshooting Guide: From Dissolution to Disaggregation
This section addresses common issues encountered with DMP-containing peptides, providing a logical workflow for diagnosing and solving aggregation problems.
Problem 1: My Lyophilized DMP-Containing Peptide Won't Dissolve.
This is often the first indication of aggregation. The peptide may have aggregated during synthesis, cleavage, or lyophilization, or its intrinsic properties may make it poorly soluble in the chosen solvent.
Causality:
-
High Overall Hydrophobicity: While DMP is intended to disrupt secondary structure, the two methyl groups add to the local hydrophobicity of the residue.[6][7] If the rest of the peptide sequence is also rich in hydrophobic amino acids (e.g., Val, Leu, Ile, Phe), the overall hydrophobicity can dominate, leading to poor aqueous solubility.
-
Ionic Interactions: The net charge of the peptide at a given pH plays a crucial role in its solubility. At its isoelectric point (pI), a peptide has a net charge of zero, minimizing electrostatic repulsion between molecules and often leading to aggregation.
-
Improper Prior Handling: The method of lyophilization and storage can impact the initial solubility of the peptide.
Solution Workflow:
Detailed Protocol: Systematic Solubilization
-
Start Small: Always test the solubility of a small amount of your peptide before attempting to dissolve the entire batch.
-
Calculate Net Charge:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
Sum the values to estimate the net charge at neutral pH.
-
-
Choose an Initial Solvent Based on Charge:
-
Basic Peptides (Net Positive Charge): Start with sterile, distilled water. If solubility is poor, try a dilute acidic solution like 10% acetic acid.
-
Acidic Peptides (Net Negative Charge): Begin with sterile, distilled water. If unsuccessful, try a dilute basic solution such as 0.1M ammonium bicarbonate. Avoid basic solutions if the peptide contains cysteine, which can be prone to oxidation.
-
Neutral or Highly Hydrophobic Peptides: These are often the most challenging. Start by dissolving the peptide in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).
-
-
Aid Dissolution: Use brief periods of sonication in a water bath to help break up aggregates.[8] It is crucial to do this on ice to avoid heating the sample, which could promote degradation or further aggregation.
-
Dilution: Once the peptide is dissolved in the initial solvent, slowly add the desired aqueous buffer to it dropwise while vortexing. This prevents localized high concentrations of the peptide that can cause it to precipitate out of solution.
-
Troubleshooting Precipitation: If the peptide precipitates upon dilution, the sequence is highly aggregation-prone. In this case, consider re-dissolving the peptide in an organic solvent and diluting it into an aqueous buffer containing a denaturant, such as 6 M guanidine hydrochloride or 8 M urea.[2] Note that these chaotropic agents will disrupt non-covalent interactions and are generally incompatible with biological assays that require a specific peptide conformation.
Problem 2: My DMP-Peptide Solution Becomes Cloudy or Forms a Precipitate Over Time.
This indicates that the peptide is not stable in the chosen solution conditions and is undergoing time-dependent aggregation.
Causality:
-
Sub-optimal pH: The pH of the solution may be too close to the peptide's isoelectric point (pI).
-
High Peptide Concentration: Aggregation is a concentration-dependent process. Above a critical concentration, self-assembly into larger structures is more likely.
-
Temperature Fluctuations: Freeze-thaw cycles or storage at inappropriate temperatures can induce aggregation.
-
Ionic Strength: The salt concentration of the buffer can either shield charges (promoting hydrophobic aggregation) or stabilize the solvated state. The effect is peptide-specific.
Solution Strategies:
| Strategy | Description | Rationale |
| pH Adjustment | Adjust the pH of the buffer to be at least 2 units away from the peptide's calculated pI. | Maximizes the net charge on the peptide, increasing electrostatic repulsion between molecules and improving solubility. |
| Lower Concentration | Work with the lowest peptide concentration that is compatible with your assay. | Reduces the likelihood of intermolecular interactions that lead to aggregation. |
| Use of Excipients | Include stabilizing agents in your buffer. | These agents can prevent aggregation through various mechanisms. |
| L-Arginine | 50-100 mM | Can suppress aggregation by binding to hydrophobic patches and screening charges. |
| Surfactants | 0.01-0.1% Tween 20 or CHAPS | Non-ionic or zwitterionic detergents can coat hydrophobic surfaces, preventing self-association. |
| Storage Conditions | Aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Minimizes physical stress on the peptide that can induce aggregation. |
Frequently Asked Questions (FAQs)
Q1: I thought 5,5-dimethylproline was supposed to prevent aggregation. Why is my peptide still aggregating?
A1: This is a critical point. 5,5-dimethylproline is a powerful tool to disrupt a specific mechanism of aggregation: the formation of intermolecular β-sheets, by forcing a cis-amide bond.[1] However, aggregation is a complex process driven by multiple factors. If your peptide sequence has a very high overall hydrophobicity, the hydrophobic interactions between peptide chains can become the dominant driving force for aggregation, overpowering the structure-disrupting effect of the DMP residue. The DMP residue itself, with its two methyl groups, contributes to the overall non-polar character of the peptide.
Q2: How can I detect and characterize the aggregates in my peptide solution?
A2: Several methods can be used, ranging from simple visual checks to more sophisticated biophysical techniques:
-
Visual Inspection: The simplest method is to check for turbidity, cloudiness, or visible precipitates.
-
UV-Vis Spectroscopy: An increase in light scattering can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution and is excellent for detecting the presence of larger aggregates.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to amyloid-like fibrillar aggregates rich in β-sheets. An increase in fluorescence indicates the formation of such structures.
Experimental Protocol: Thioflavin T (ThT) Assay for Fibril Detection
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in water. Filter through a 0.2 µm filter.
-
Prepare your peptide solution at the desired concentration in the buffer of choice. Also, prepare a buffer-only control.
-
-
Assay Setup:
-
In a 96-well black plate, add your peptide solution and the ThT stock solution to a final ThT concentration of 10-25 µM.
-
Include a buffer-only control with ThT.
-
-
Measurement:
-
Incubate the plate at a specific temperature (e.g., 37°C), with or without agitation.
-
Measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~440 nm, Emission: ~485 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control.
-
A significant increase in fluorescence over time in the peptide-containing wells suggests the formation of β-sheet-rich aggregates.
-
Q3: Can I reverse the aggregation of my DMP-containing peptide?
A3: Reversing aggregation can be challenging, especially for highly ordered, irreversible aggregates. However, for non-covalent, amorphous aggregates, disaggregation is often possible:
-
Strong Solvents: The most effective method is to re-dissolve the peptide in a strong organic solvent (like neat DMSO or DMF) or a denaturing buffer (6M Guanidine-HCl).
-
pH Shock: If the aggregation is pH-dependent, sometimes briefly shifting the pH to an extreme value (e.g., pH 2 or pH 12) can dissolve aggregates by maximizing charge repulsion. The pH can then be carefully readjusted. Caution: This can cause hydrolysis or other chemical degradation, so it should be used with care.
-
Sonication: As with initial dissolution, sonication can help break apart smaller, loosely-formed aggregates.
After any disaggregation protocol, it is essential to re-evaluate the peptide's concentration and integrity (e.g., by HPLC and Mass Spectrometry) before use.
Q4: Are there any specific solvents I should avoid when working with DMP-peptides?
A4: The choice of solvent depends more on the other amino acids in your sequence. If your peptide contains Cysteine, Methionine, or Tryptophan, be cautious with DMSO as it can cause oxidation.[8] In such cases, DMF is a better alternative for an organic co-solvent. Always use high-purity, peptide-grade solvents to avoid introducing impurities that could catalyze degradation.
Concluding Remarks
The incorporation of 5,5-dimethylproline is a sophisticated strategy to control peptide conformation and combat aggregation. However, it is not a universal solution. A holistic understanding of the peptide's entire sequence, particularly its overall hydrophobicity and charge distribution, is paramount. By employing a systematic troubleshooting approach and understanding the underlying physicochemical principles, researchers can successfully manage the challenges associated with the aggregation of these complex and valuable molecules.
References
- An, S., et al. (1999). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 64(9), 3312-3321.
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
- Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus, 7(5), 20170022.
- Forbes, J. (2020). What are peptides? MD Anderson Cancer Center.
-
5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
- Grathwohl, C., & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers, 20(12), 2623-2633.
- Hovgaard, L., Frokjaer, S., & van de Weert, M. (Eds.). (2012). Pharmaceutical Formulation Development of Peptides and Proteins (2nd ed.). CRC Press.
- Jabs, A., Weiss, M. S., & Hilgenfeld, R. (1999). Non-proline cis peptide bonds in proteins. Journal of Molecular Biology, 286(1), 291-304.
- Kyte, J. (1995). Structure in Protein Chemistry. Garland Publishing.
- MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397-412.
- Malavolta, L. (2021). Peptides and Proteins: What's the Difference? Technology Networks.
- Pal, D., & Chakrabarti, P. (1999). Cis peptide bonds in proteins: residues involved, their conformations, interactions and locations. Journal of Molecular Biology, 294(1), 271-288.
- Reimer, U., et al. (1998). Peptide-bond cis/trans-isomerization in the denatured state determines the rate of protein folding. Journal of Molecular Biology, 279(2), 449-460.
- Stewart, D. E., Sarkar, A., & Wampler, J. E. (1990). Occurrence and role of cis peptide bonds in protein structures. Journal of Molecular Biology, 214(1), 253-260.
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved March 7, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]
- Weiss, M. S., Jabs, A., & Hilgenfeld, R. (1998). Peptide bonds in proteins: a statistical survey of their cis-trans isomerism. Journal of Computer-Aided Molecular Design, 12(4), 375-384.
-
Confusion on polarity and hydrophobicity of Proline, Tyrosine and Cysteine? (2017, October 13). StackExchange. Retrieved March 7, 2026, from [Link]
-
Proline stabilizes amphiphilic gold nanoparticles via hydrophobic interactions. (2025, October 28). DORA 4RI. Retrieved March 7, 2026, from [Link]
-
Tailoring interactions for cisPro peptide bond stabilization. (n.d.). ProBiologists. Retrieved March 7, 2026, from [Link]
-
An electronic effect on protein structure. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI beta-Turn Mimics with 5-tert-Butylproline. (1999, April 30). PubMed. Retrieved March 7, 2026, from [Link]
-
Effect of Sequence on Peptide Geometry in 5-tert-Butylprolyl Type VI β-Turn Mimics. (2002, February 20). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. (2017, August 2). ACS Publications. Retrieved March 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Synthesis of Long Peptides Containing 5,5-Dimethylproline
Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of unnatural amino acids like 5,5-dimethylproline (dmP) is a powerful strategy in drug development. By locking the X-dmP peptide bond predominantly in a cis conformation, dmP acts as a structural disruptor and conformational probe [1]. However, synthesizing long peptides (>30 residues) with multiple dmP residues introduces severe steric and thermodynamic hurdles.
This guide provides mechanistic explanations, field-proven troubleshooting strategies, and self-validating protocols to help you overcome these synthetic bottlenecks.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why do couplings onto the N-terminus of a resin-bound 5,5-dimethylproline (dmP) residue consistently fail, leading to massive deletion sequences? Causality: The fundamental issue is extreme steric hindrance. The two methyl groups at the δ -carbon (C5) of the pyrrolidine ring create a bulky physical shield directly adjacent to the secondary amine [2]. This barrier prevents incoming activated Fmoc-amino acids from approaching at the correct trajectory to form the tetrahedral intermediate required for acylation. Solution: Standard coupling reagents (e.g., HBTU, DIC/Oxyma) lack the reactivity to overcome this energy barrier. You must switch to highly reactive halogenated phosphonium or uronium salts, such as PyBrOP or HATU, combined with elevated temperatures [1]. If stepwise solid-phase elongation still fails, synthesize the difficult junction via solution-phase fragment condensation [3].
Q3: When dmP is located at the C-terminus (position 1 or 2), I lose my entire peptide from the resin during the Fmoc deprotection of the second or third amino acid. Why? Causality: This is driven by Diketopiperazine (DKP) formation. Because dmP strongly favors the cis conformation of the peptide bond, the N-terminal free amine of the dipeptide is forced into close spatial proximity with the C-terminal ester bond linking the peptide to the resin [4]. Under the basic conditions of Fmoc deprotection (20% piperidine), the free amine nucleophilically attacks the ester, cleaving the dipeptide off the resin as a cyclic DKP [[5]]([Link]5]. Solution: Perform the synthesis on a highly sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the 2-CTC linker prevents the spatial arrangement required for DKP cyclization [[5]]([Link]5]. Alternatively, couple the first three amino acids as a pre-formed tripeptide block.
Part 2: Quantitative Data & Optimization Strategies
Table 1: Comparison of Coupling Reagents for Acylation of 5,5-Dimethylproline
| Coupling Reagent | Activation Type | Relative Reactivity for dmP | Recommended Temp | Notes |
| HBTU / TBTU | Uronium | Low | 25 °C | High rate of deletion sequences; not recommended for dmP [1]. |
| HATU | Uronium (7-Aza) | High | 50 °C | Superior to HBTU; excellent for sterically hindered secondary amines [6][7]. |
| PyBrOP | Phosphonium | Very High | 50 °C | Generates highly reactive acyl bromides; ideal for N-methylated and dmP residues [6]. |
| Amino Acid Chlorides | Acid Chloride | Maximum | 25 °C | Highest reactivity, but prone to racemization; requires strict anhydrous conditions [8]. |
Table 2: Strategies for Overcoming Aggregation in Long dmP-Peptides
| Strategy | Mechanism of Action | Implementation |
| Chaotropic Salts | Disrupts intermolecular hydrogen bonding | Add 0.8 M LiCl or 4 M KSCN to DMF during coupling/deprotection [5]. |
| Pseudoproline Dipeptides | Introduces a "kink" to prevent β -sheet formation | Substitute Ser/Thr/Cys with Fmoc-Xaa- ΨMe,Me pro-OH every 5-6 residues [6][9]. |
| Dmb/Hmb Protection | Blocks amide hydrogen from participating in H-bonds | Incorporate (Dmb)Gly or (Hmb)Gly; requires special acylation conditions [10]. |
| Microwave Heating | Increases kinetic energy to break aggregates | Heat coupling and deprotection steps to 60–75 °C (monitor for aspartimide formation) [[4]]([Link]5][4]. |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Optimized Solid-Phase Acylation of 5,5-Dimethylproline
Objective: Achieve >95% coupling efficiency onto the sterically hindered secondary amine of dmP. Causality Check: The use of HATU/HOAt exploits the neighboring group effect of the 7-nitrogen in the azabenzotriazole ring, which accelerates the acylation of hindered amines compared to standard benzotriazoles [1][7].
-
Resin Preparation: Following Fmoc deprotection of the dmP residue, wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine [6][11].
-
Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (5.0 equiv) and HATU (4.9 equiv) in a minimal volume of NMP (to achieve a 0.2 M concentration) [[8]]([Link]6][8].
-
Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation (50 °C) or heat via a water bath for 60 minutes [8][12].
-
Validation (Chloranil Test): Wash the resin. Perform a Chloranil test (specific for secondary amines). A colorless/yellow bead indicates successful coupling; a blue/green bead indicates unreacted dmP [4]. If positive, repeat steps 2-4 using PyBrOP instead of HATU [6].
Protocol 2: Fragment Condensation Strategy for Long dmP-Peptides
Objective: Assemble a >40-mer peptide when stepwise SPPS fails at the dmP junction. Causality Check: By synthesizing shorter fragments, you bypass the cumulative aggregation effects of long sequences and can drive the difficult dmP coupling in solution phase where diffusion rates are exponentially higher [1][3].
-
Fragment Synthesis: Synthesize Fragment A (N-terminal, ending in a free carboxylic acid) on a highly acid-sensitive resin (e.g., 2-CTC) and Fragment B (C-terminal, containing the dmP residue at its N-terminus) on standard Wang or Rink Amide resin [1][3].
-
Mild Cleavage: Cleave Fragment A using 1% TFA in DCM to retain side-chain protecting groups. Neutralize immediately with pyridine and lyophilize.
-
Solution-Phase Condensation: Dissolve Fragment A (1.5 equiv) and Fragment B (1.0 equiv) in anhydrous DMSO/DMF (1:1). Add PyBrOP (1.5 equiv) and DIPEA (3.0 equiv) [1].
-
Monitoring & Purification: Stir at room temperature for 24 hours. Monitor by LC-MS. Once complete, precipitate the fully protected long peptide in ice-cold water, filter, and subject to global deprotection (95% TFA cocktail) [3][9].
Part 4: Visual Workflows
Fig 1. Logical troubleshooting workflow for failed couplings on sterically hindered dmP residues.
Fig 2. Mechanism of Diketopiperazine (DKP) formation induced by dmP and prevention strategies.
References
-
Cerovský V, Scheraga HA. "A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments." Journal of Peptide Research, 2003. URL:[Link]
-
AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." URL: [Link]
-
PeptideChemistry.org. "Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives." URL: [Link]
-
Cerovský V, Scheraga HA. "Combined solid-phase/solution Synthesis of Large Ribonuclease A C-terminal Peptides Containing a Non-Natural Proline Analog." Journal of Peptide Research, 2005. URL:[Link]
-
Elaridi J, Jackson WR, Robinson AJ. "A catalytic asymmetric synthesis of 5,5-dimethylproline." Tetrahedron: Asymmetry, 2005. URL:[Link]
-
MDPI. "Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry." Molecules, 2024. URL: [Link]
-
ACS. "δ-Azaproline and Its Oxidized Variants." Journal of Organic Chemistry, 2020. URL:[Link]
-
NSF PAR. "Incorporation of azapeptoid residues into collagen." URL: [Link]
Sources
- 1. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Request a copy of the document [laur.lau.edu.lb:8443]
- 3. Combined solid-phase/solution synthesis of large ribonuclease A C-terminal peptides containing a non-natural proline analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tpsbl.nsrrc.org.tw [tpsbl.nsrrc.org.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. par.nsf.gov [par.nsf.gov]
mass spectrometry fragmentation of peptides with 5,5-dimethylproline
Welcome to the Technical Support Center for Non-Natural Peptide Mass Spectrometry. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the analytical bottlenecks associated with heavily modified peptides.
5,5-dimethylproline (5,5-diMePro or dmP) is a highly valuable non-natural amino acid used to preorganize secondary structures, increase proteolytic stability, and lock peptide bonds into a rigid cis conformation. However, the exact stereoelectronic properties that make dmP useful in drug design actively antagonize standard mass spectrometry (MS/MS) sequencing workflows. This guide decodes the causality behind these fragmentation anomalies and provides field-proven protocols to rescue your sequence coverage.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is the standard "Proline Effect" missing or severely altered in my 5,5-diMePro peptides during CID/HCD fragmentation? A: In wild-type peptides, standard proline exhibits a strong "proline effect" during Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD). This effect typically yields highly abundant y-ions resulting from favorable cleavage N-terminal to the proline residue. However, 5,5-diMePro fundamentally alters the backbone geometry. The incorporation of the gem-dimethyl group at the 5-position locks the preceding peptide bond almost exclusively into a cis conformation (>95% cis, compared to ~5% for wild-type proline) . This extreme conformational rigidity restricts the backbone flexibility required to achieve the transition state for standard amide bond dissociation, leading to unpredictable cleavage patterns and a suppressed proline effect.
Q2: I am seeing unexpectedly low abundances of b-ions near the dmP residue. What is the mechanistic cause of this? A: The formation of b-ions in CID/HCD proceeds via a nucleophilic attack of the adjacent N-terminal carbonyl oxygen onto the protonated amide carbon, forming a stable oxazolone ring. In 5,5-diMePro, the two bulky methyl groups are located immediately adjacent to the pyrrolidine nitrogen. This creates severe steric hindrance exactly at the site where the nucleophilic attack must occur. The steric clash physically obstructs the formation of the oxazolone intermediate, severely suppressing b-ion yield (particularly b2+ ions) and forcing the gas-phase peptide down alternative, less informative fragmentation pathways .
Q3: If CID and HCD yield poor sequence coverage, which fragmentation technique should I use? A: You must switch from vibrational excitation methods (CID/HCD) to radical-driven methods, specifically Electron Transfer Dissociation (ETD) or EThcD (ETD supplemented with HCD). ETD cleaves the N-C α bond to produce c and z ions. Because ETD is driven by rapid electron transfer rather than thermal heating and nucleophilic attack, it is entirely independent of the steric bulk at the amide bond and bypasses the cis-locked geometry. EThcD is highly recommended because dmP promotes strong secondary structures; the supplemental HCD energy helps separate the non-covalently bound c and z fragments after the radical cleavage has occurred.
Q4: How do I configure my database search parameters to account for 5,5-dimethylproline? A: You must account for the exact mass shift introduced by the two methyl groups.
-
Standard Proline ( C5H7NO ) monoisotopic residue mass: 97.0528 Da
-
5,5-diMePro ( C7H11NO ) monoisotopic residue mass: 125.0841 Da Configure your search engine (e.g., MaxQuant, Mascot) with a custom amino acid or a variable modification on Proline of +28.0313 Da . Ensure that your scoring algorithm is set to look for c and z ions if you are utilizing the recommended ETD workflow.
Part 2: Quantitative Data & MS/MS Characteristics
To optimize your instrument methods, refer to the following quantitative comparison between wild-type Proline and 5,5-Dimethylproline.
| Characteristic | Wild-Type Proline (Pro) | 5,5-Dimethylproline (dmP) | Mechanistic Impact |
| Residue Mass (Da) | 97.0528 | 125.0841 | Requires +28.0313 Da search modification. |
| Favored Conformation | Trans (~95%) | Cis (>95%) | Cis-lock prevents standard CID transition states. |
| b-ion Yield (CID/HCD) | Moderate to High | Very Low | Steric hindrance blocks oxazolone ring formation. |
| y-ion Yield (CID/HCD) | Dominant (Proline Effect) | Variable / Suppressed | Rigidity alters the proton mobility required for cleavage. |
| Optimal MS/MS Method | HCD | EThcD | Radical cleavage bypasses steric and conformational blocks. |
Part 3: Mechanistic Visualizations
Logical relationship of MS/MS fragmentation pathways for 5,5-dimethylproline peptides.
Self-validating experimental workflow for the LC-MS/MS analysis of dmP-containing peptides.
Part 4: Self-Validating Experimental Protocol
To successfully sequence dmP-containing peptides, abandon standard HCD methods and implement the following EThcD workflow. This protocol is designed as a self-validating system to ensure data integrity at each step.
Step 1: Liquid Chromatography (LC) Optimization
-
Action: Utilize a standard C18 analytical column but extend your gradient (e.g., 1% to 35% Acetonitrile over 60 minutes).
-
Causality: The addition of two methyl groups increases the hydrophobicity of the peptide compared to its wild-type counterpart. A shallower gradient ensures the dmP peptide does not co-elute with highly abundant hydrophobic background ions, reducing ion suppression.
Step 2: MS1 Survey Scan & Validation Checkpoint
-
Action: Acquire high-resolution MS1 spectra (e.g., 120,000 resolving power at m/z 200).
-
Validation: Before proceeding to MS/MS analysis, manually verify the presence of the precursor ion. Calculate the expected wild-type mass and add exactly +28.0313 Da per dmP residue. If this mass is absent, the synthesis or sample prep failed; do not proceed to fragmentation.
Step 3: Precursor Charge State Selection
-
Action: Restrict your quadrupole isolation to precursor ions with a charge state of z≥3+ .
-
Causality: ETD relies on the interaction between multiply protonated peptides and singly charged fluoranthene radical anions. Charge reduction occurs during this process. Precursors with a 2+ charge often yield uninformative 1+ fragments or intact charge-reduced species without dissociation. 3+ or 4+ precursors guarantee sufficient charge density for efficient electron transfer.
Step 4: EThcD Fragmentation Execution
-
Action: Trigger ETD with calibrated fluoranthene reaction times (typically 50–100 ms depending on the ion flux). Apply supplemental HCD activation at a Normalized Collision Energy (NCE) of 15%.
-
Causality: The ETD reaction successfully cleaves the N-C α bond, bypassing the steric hindrance of the 5,5-dimethyl group. However, because dmP locks the peptide into a rigid cis conformation, the cleaved fragments often remain stuck together via non-covalent hydrogen bonding. The supplemental 15% HCD provides just enough vibrational energy to shake these non-covalent complexes apart, releasing the c and z ions for detection without causing secondary fragmentation.
Step 5: Bioinformatic Data Analysis
-
Action: Search the resulting spectra allowing for the +28.0313 Da Proline modification. Ensure the search space includes c and z ion series.
-
Validation: A successful EThcD spectrum will show a continuous series of c and z ions directly through the dmP residue, confirming both the sequence and the exact localization of the non-natural amino acid.
Part 5: References
-
Arnold, U., Hinderaker, M. P., Köditz, J., Golbik, R., Ulbrich-Hofmann, R., & Raines, R. T. (2003). "Protein Prosthesis: A Nonnatural Residue Accelerates Folding and Increases Stability." Journal of the American Chemical Society. URL:[Link]
-
Panczyk, E., Poutsma, J. C., Somogyi, A., & Wysocki, V. H. (2018). "Structural Influence of Dimethylproline Substitution on the Formation of b2+ Ions by Gas-Phase Peptide Fragmentation." American Society for Mass Spectrometry (ASMS). URL: [Link]
Enzymatic Stability of Peptides Containing 5,5-Dimethylproline: A Comparative Guide
Peptide therapeutics offer high target affinity and low toxicity, but their clinical translation is frequently bottlenecked by poor pharmacokinetic profiles—specifically, rapid proteolytic degradation and conformational instability. To overcome these limitations, structural biologists and medicinal chemists employ non-proteinogenic amino acids to engineer resilient peptide backbones.
Among these modifications, 5,5-dimethylproline (dmP) has emerged as a premier conformational lock. This guide objectively compares the enzymatic stability and structural performance of dmP against standard L-proline and other analogues, providing researchers with the mechanistic causality and validated protocols needed to integrate dmP into drug development pipelines.
Mechanistic Causality: The Structural Biology of dmP
To understand why dmP is so effective, we must examine the physical causality behind its structural behavior. Standard L-proline is unique among natural amino acids because its side chain cyclizes onto the backbone nitrogen, restricting the ϕ dihedral angle. However, the peptide bond preceding a standard L-proline residue still exists in a cis/trans equilibrium, with only ~5% occupying the cis state in unfolded proteins (1)[1]. This isomerization is often a rate-limiting barrier in protein folding and leaves the backbone vulnerable to enzymatic cleavage.
Replacing L-proline with 5,5-dimethylproline introduces two methyl groups at the C5 ( δ -carbon) position of the pyrrolidine ring, fundamentally altering the molecule's behavior through two mechanisms:
-
Conformational Locking : The addition of the gem-dimethyl group creates severe steric hindrance. This physical constraint forces the preceding peptide bond into a predominantly cis conformation (>71% to 90%, depending on the sequence context) (2)[2]. By eliminating the energetic barrier of cis/trans isomerization, dmP can accelerate protein folding by up to 6-fold and significantly enhance thermal stability[1].
-
Steric Shielding Against Proteolysis : Prolyl-specific peptidases—such as Dipeptidyl Peptidase-IV (DPPIV) and Prolylcarboxypeptidase (PRCP)—require precise docking of the peptide backbone into their catalytic clefts. The bulky gem-dimethyl group of dmP physically clashes with the active site architecture of these proteases, effectively excluding the peptide from the catalytic pocket and conferring near-total resistance to proteolysis.
Fig 1: Mechanistic comparison of proteolysis pathways between standard Proline and dmP.
Comparative Performance Data
When engineering a peptide, selecting the correct proline analogue is critical for achieving the desired pharmacokinetic profile. The table below objectively compares dmP against standard L-proline and other common pseudoprolines.
| Proline Analogue | Predominant Amide State | Steric Shielding | Impact on Thermal Stability ( ΔTm ) | Proteolytic Resistance |
| L-Proline | Trans (~95%) | Baseline | Baseline | Low (Highly susceptible to DPPIV/PRCP) |
| 5,5-Dimethylproline (dmP) | Cis (>71-90%) | High (C5 gem-dimethyl) | + 2.8 to 4.6∘C | Extremely High |
| α -Methylproline | Trans (3)[3] | Moderate (C α methyl) | Variable | Moderate |
| 4(R)-Fluoroproline | Trans | Low (C4 fluoro) | + 1.5 to 2.0∘C (Collagen) (4)[4] | Low to Moderate |
Experimental Methodologies: Synthesis and Validation
The Causality Behind the Protocol: Direct incorporation of dmP via standard Fmoc Solid-Phase Peptide Synthesis (SPPS) is notoriously inefficient. The secondary amine of dmP is highly shielded by the adjacent gem-dimethyl groups, leading to incomplete couplings and truncated sequences. To circumvent this kinetic barrier, the protocol below utilizes a pre-synthesized dmP dipeptide building block (e.g., Fmoc-Xaa-dmP-OH) or acid-stable pseudoproline dipeptides (5)[5].
Fig 2: Optimized workflow for the synthesis and stability validation of dmP peptides.
Protocol 1: Synthesis of dmP-Containing Peptides
-
Dipeptide Block Preparation : Synthesize the Fmoc-Xaa-dmP-OH dipeptide in solution prior to solid-phase assembly. Pre-forming the dipeptide bypasses the solid-phase kinetic barrier caused by dmP's steric bulk.
-
Resin Swelling & Deprotection : Swell the chosen resin (e.g., Rink Amide for C-terminal amides) in DMF. Perform standard Fmoc deprotection using 20% piperidine in DMF.
-
Dipeptide Coupling : Couple the pre-synthesized Fmoc-Xaa-dmP-OH block to the resin using highly reactive coupling reagents (e.g., HATU/HOAt and DIPEA). Allow the coupling reaction to proceed for an extended duration (2–4 hours) at room temperature or slightly elevated heat (40°C) to ensure complete conversion.
-
Elongation and Cleavage : Continue standard SPPS for the remainder of the sequence. Cleave the final peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the crude peptide in cold diethyl ether and purify via RP-HPLC.
Protocol 2: Enzymatic Stability Validation (Serum/DPPIV Assay)
-
Substrate Incubation : Incubate the purified dmP-peptide and a wild-type L-Proline peptide (as a control) in human blood serum or with purified DPPIV enzyme at 37°C in a physiological buffer (pH 7.4).
-
Time-Course Sampling : Extract aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Reaction Quenching : Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA in acetonitrile. Causality: Drastically lowering the pH denatures the proteases, locking the degradation profile at that exact moment for accurate quantification.
-
LC-MS Quantification : Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet precipitated serum proteins. Analyze the supernatant via LC-MS to quantify the remaining intact peptide and calculate the half-life ( t1/2 ).
References
-
1 - Journal of the American Chemical Society 2.2 - PMC - NIH 3.5 - Tetrahedron (ResearchGate) 4.3 - ResearchGate 5.4 - ResearchGate
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comprehensive Comparison Guide: Circular Dichroism Analysis of Peptides Incorporating (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
For drug development professionals and structural biologists, controlling peptide backbone geometry is a critical hurdle. In native peptides, the Xaa-Proline peptide bond exists in a dynamic equilibrium between trans (~95%) and cis (~5%) conformations[1]. This flexibility often leads to heterogeneous structural populations, complicating structural analysis and diluting receptor-binding affinity.
The introduction of (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (the Fmoc-protected D-enantiomer of 5,5-dimethylproline, or D-dmP) serves as a profound solution to this problem[2]. By acting as a rigid conformational lock, this unnatural amino acid forces the peptide backbone into highly specific, predictable secondary structures[3]. This guide objectively compares the structural induction capabilities of (R)-dmP against standard proline variants and provides a self-validating experimental framework for its analysis using Circular Dichroism (CD) spectroscopy.
Mechanistic Causality: The Steric Lock
To understand why (R)-dmP is such a powerful tool, we must look at the causality of its steric environment. Standard proline allows the preceding peptide bond to adopt a trans configuration because the energetic difference between cis and trans states is relatively small (separated by a ~20 kcal/mol barrier)[1].
However, 5,5-dimethylproline possesses geminal dimethyl groups at the C5 position of the pyrrolidine ring. When the preceding peptide bond attempts to adopt a trans geometry, these bulky C5-methyl groups severely clash with the Cα atom and side chain of the preceding (i-1) amino acid[3][4]. To relieve this massive steric strain, the thermodynamic equilibrium is driven almost exclusively (>90%) toward the cis-amide conformation[5][6].
This obligate cis bond acts as a nucleation site for a Type VI β -turn . Because we are utilizing the (R)-enantiomer (D-stereocenter at C2), the resulting turn exhibits an inverted chiral trajectory compared to L-dmP, making it an exceptional scaffold for probing stereospecific receptor pockets in drug design.
Fig 1: Mechanistic pathway of cis-amide locking and Type VI turn induction by (R)-dmP.
Comparative Performance Analysis
When designing a constrained peptide, researchers must choose the correct proline analog. The tables below summarize how (R)-dmP compares to alternative proline derivatives in terms of structural induction and CD spectral readouts.
Table 1: Thermodynamic and Structural Parameters
| Amino Acid Variant | Cis-Amide Population (%) | Primary Induced Secondary Structure | Steric Hindrance at N-terminus |
| L-Proline | ~5% (Sequence dependent) | Polyproline II (PPII) Helix, Type I/II turns | Low |
| D-Proline | ~5% (Sequence dependent) | Type II' β -turn | Low |
| L-dmP | > 90% | Type VIa/VIb β -turn | Extremely High |
| (R)-dmP (D-dmP) | > 90% | Chiral Inverse Type VI' β -turn | Extremely High |
Table 2: Typical CD Spectral Signatures
Note: Exact wavelength maxima/minima are sequence-dependent. These represent generalized macroscopic averages for the isolated structural motifs.
| Structural Motif | CD Wavelength Maxima ( λmax ) | CD Wavelength Minima ( λmin ) |
| Random Coil | None (Weak positive ~215 nm) | Strong negative ~195 nm |
| PPII Helix (L-Pro) | Weak positive ~225 nm | Strong negative ~200 nm |
| Type VI Turn (L-dmP) | Positive band ~205–210 nm | Negative band ~225–230 nm |
| Type VI' Turn ((R)-dmP) | Negative band ~205–210 nm | Positive band ~225–230 nm (Inverted Cotton Effect) |
Experimental Methodology: Synthesis & CD Analysis
Analyzing (R)-dmP via CD spectroscopy requires overcoming significant synthetic hurdles. The very steric bulk that makes (R)-dmP a great cis-lock also makes it notoriously difficult to acylate during Solid-Phase Peptide Synthesis (SPPS)[4][7]. A self-validating protocol must account for this to prevent misinterpreting CD data from truncated deletion sequences.
Fig 2: Optimized workflow for synthesizing and analyzing (R)-dmP containing peptides.
Step-by-Step Protocol
Phase 1: Optimized SPPS of the (R)-dmP Peptide
-
Coupling (R)-Fmoc-dmP-OH: Couple the unnatural amino acid to the growing peptide chain on the resin using standard DIC/Oxyma or HBTU/DIPEA chemistry. The carboxylic acid of dmP is unhindered, so this step proceeds normally.
-
Fmoc Deprotection: Remove the Fmoc group using 20% piperidine in DMF.
-
Critical Acylation (The i-1 Residue): Causality Note: Standard coupling reagents will fail here due to the C5 gem-dimethyl groups shielding the secondary amine[7].
-
Action: Utilize highly reactive uronium salts. Activate the incoming Fmoc-amino acid (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in the presence of DIPEA (8 eq).
-
Action: Extend the coupling time to 3–4 hours, or utilize microwave-assisted SPPS at 75°C to overcome the kinetic barrier[7].
-
-
Cleavage & Purification: Cleave the peptide using a standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). Purify via RP-HPLC. Self-Validation: Confirm the mass via LC-MS to ensure the i-1 residue was successfully coupled and no truncation occurred.
Phase 2: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified (R)-dmP peptide and a control peptide (synthesized with standard D-Proline) in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 μ M.
-
Causality Note: Using a D-Proline control is a mandatory self-validating step. Because CD spectra are macroscopic averages, subtracting the D-Pro spectrum from the (R)-dmP spectrum isolates the specific optical activity contributed by the obligate cis-locked Type VI' turn.
-
-
Instrument Calibration: Purge the CD spectropolarimeter (e.g., Jasco J-1500) with nitrogen gas for 15 minutes prior to baseline collection.
-
Data Acquisition:
-
Cuvette: 1 mm path length quartz cuvette.
-
Wavelength Range: 190 nm to 260 nm.
-
Scanning Parameters: Scan speed of 50 nm/min, data pitch of 0.5 nm, and a response time of 2 seconds.
-
Averaging: Accumulate a minimum of 3 scans per sample to increase the signal-to-noise ratio.
-
-
Thermal Denaturation (Optional but Recommended): Ramp the temperature from 20°C to 80°C, monitoring the CD signal at the wavelength maximum. Causality Note: Because (R)-dmP thermodynamically locks the turn[4][5], the CD signature of the (R)-dmP peptide will exhibit significantly higher thermal stability (less signal decay at 80°C) compared to the D-Proline control.
References
- 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline ResearchG
- An electronic effect on protein structure NIH
- A convenient incorporation of conformationally constrained 5,5-dimethylproline... NIH
- Retention of the Cis Proline Conformation in Tripeptide Fragments...
- (R)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid J&K Scientific
- Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium NIH
- Proline Analogues | Chemical Reviews ACS Public
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselectivity in Chemical Biology: Acyl Transfer Reactions with Sulfur and Selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR Structural Analysis to Confirm the Conformation of 5,5-Dimethylproline-Containing Peptides: A Comparative Guide
Executive Summary
The cis/trans isomerization of the Xaa-Pro peptide bond is a critical rate-limiting step in protein folding and a major determinant of bioactivity in peptide therapeutics. While natural L-proline exists predominantly in the trans conformation (typically ~70–90%), forcing a cis geometry is often required to mimic bioactive hairpin turns or to evaluate specific receptor-ligand interactions.
As a structural tool, 5,5-dimethylproline (dmP) has emerged as a premier conformational lock. This guide objectively compares dmP against standard proline and pseudoproline alternatives, detailing the Nuclear Magnetic Resonance (NMR) structural analysis workflows required to empirically validate its cis-directing performance.
Mechanistic Grounding: The Causality of Conformational Locking
In natural proline, the imidic Xaa-Pro peptide group readily exists in both cis and trans states, separated by an energy barrier of approximately 20 kcal/mol [1]. The trans state is generally favored due to lower steric hindrance. However, when gem-dimethyl groups are introduced at the C5 ( δ ) position of the pyrrolidine ring to create 5,5-dimethylproline, the conformational landscape shifts dramatically.
In the trans conformation, these bulky δ -methyl groups are forced into a severe steric clash with the Cα and carbonyl oxygen of the preceding amino acid residue [5]. To relieve this massive steric penalty, the peptide bond undergoes a chain reversal, locking the thermodynamic equilibrium almost exclusively (>90%) into the cis conformation [2].
Steric causality of cis-locked conformation induced by 5,5-dimethylproline vs. natural proline.
Comparative Analysis: 5,5-Dimethylproline vs. Alternatives
When designing conformationally constrained peptides, researchers must choose the appropriate proline analog. The table below compares the structural and chemical performance of dmP against common alternatives:
| Proline Analog | Substitution Position | Predominant Conformation | Acid Stability | Synthetic Utility |
| Natural L-Proline | None | Trans (~70–90%) | High | Standard baseline; mixed isomers complicate NMR spectra. |
| 2-Methylproline | C2 ( α ) | Trans (>95%) | High | Excellent for strongly locking the trans state. |
| Pseudoprolines (e.g., Thiazolidines) | C2 or C2,C2 | Mixed / Cis | Low (Acid Labile) | High for preventing aggregation during synthesis, but degrades during TFA cleavage [1]. |
| 5,5-Dimethylproline (dmP) | C5 ( δ ) | Cis (>90%) | High | Premier tool for stable cis-locking in final peptide drugs [4]. |
Unlike pseudoprolines (oxazolidines and thiazolidines) which are acid-labile and primarily used as temporary solubilizing building blocks during Solid-Phase Peptide Synthesis (SPPS) [3], 5,5-dimethylproline is completely acid-stable. It can be seamlessly integrated into linear peptide sequences and survives standard global deprotection and cleavage protocols [4].
Experimental Workflow: NMR Structural Analysis Protocol
To empirically validate the cis conformation induced by dmP, 2D NMR spectroscopy (specifically NOESY or ROESY) is the gold standard [1]. The protocol below outlines a self-validating system for determining the cis/trans ratio.
Step 1: Sample Preparation
Dissolve the purified peptide in an aqueous buffer (e.g., 90% H₂O / 10% D₂O) or pure D₂O at a concentration of 2–10 mM. Maintain a slightly acidic pH (e.g., pH 5.5–6.0) to minimize the exchange rate of amide protons with the solvent, ensuring sharp, well-resolved NMR signals [2].
Step 2: 1D ¹H NMR and Signal Dispersion
Acquire a standard 1D ¹H NMR spectrum (e.g., at 500 or 600 MHz). Look for the dispersion of the alpha-proton ( Hα ) resonances. In a mixed cis/trans population (like natural proline), you will observe two distinct sets of peaks for the residues immediately preceding and following the proline. In a successfully dmP-locked peptide, a single dominant set of resonances (>90% integration) will be observed, indicating conformational homogeneity [5].
Step 3: 2D TOCSY and COSY (Spin System Assignment)
Perform 2D TOCSY (Total Correlation Spectroscopy) and DQF-COSY to assign the scalar spin systems for each amino acid residue. This step is critical to unambiguously identify the Hα of residue i (the preceding residue) and the protons of the dmP residue ( i+1 ).
Step 4: 2D NOESY / ROESY (Spatial Distance Measurement)
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum with a mixing time of 150–200 ms [3]. This experiment detects through-space dipole-dipole interactions between protons separated by less than 5 Å.
2D NMR experimental workflow for determining cis/trans ratios in proline-containing peptides.
Data Interpretation: Validating the Cis State
The causality of the NOE cross-peaks directly dictates the conformational assignment:
-
For the Trans Conformation: The Hα of the preceding residue ( i ) is spatially close to the δ -position of the proline ring ( i+1 ). In natural proline, this yields a strong Hα(i) to Hδ(i+1) NOE. In dmP, because the δ -protons are replaced by methyls, a trans bond would show an NOE between Hα(i) and the δ -methyl protons of dmP.
-
For the Cis Conformation: The chain reversal brings the Hα of the preceding residue ( i ) into close proximity (~2.2–2.5 Å) with the Hα of the proline analog ( i+1 ). Therefore, the hallmark signature of the dmP-induced cis state is a strong, unambiguous NOE cross-peak between Hα(i) and Hα(i+1) [1].
By integrating the volumes of these specific NOE cross-peaks (or the corresponding distinct 1D resonances if well-resolved), researchers can quantitatively determine the cis/trans ratio, confirming the efficacy of the 5,5-dimethylproline lock.
Conclusion & Strategic Recommendations
For drug development professionals engineering constrained peptide therapeutics, 5,5-dimethylproline offers an unparalleled, acid-stable mechanism to lock the Xaa-Pro peptide bond in the cis conformation [4]. While natural proline and pseudoprolines offer limited or temporary control, dmP's severe steric hindrance at the C5 position reliably forces chain reversal. By employing rigorous 2D NOESY NMR protocols, the spatial proximity of the alpha protons can be measured, providing definitive, self-validating proof of the cis architecture.
References
- Title: Retention of the Cis Proline Conformation in Tripeptide Fragments of Bovine Pancreatic Ribonuclease A Containing a Non-natural Proline Analogue, 5,5-Dimethylproline | Source: acs.
- Title: Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin | Source: acs.
- Title: Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization | Source: acs.
- Title: 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline | Source: researchgate.
- Title: An electronic effect on protein structure | Source: nih.
The Conformational Lock: How 5,5-Dimethylproline Dictates Peptide-Protein Interactions
In peptide drug design, the native flexibility of the polypeptide backbone is both a functional necessity and a pharmacokinetic liability. Among the proteinogenic amino acids, proline is unique; its secondary amine forms an imide bond that allows for a relatively low energy barrier between the trans and cis conformations[1]. While the trans isomer generally predominates (>90%), the cis isomer is structurally indispensable for initiating chain reversals, forming Type VI β -turns, and facilitating specific peptide-protein recognition events[2][3].
However, this dynamic cis/trans equilibrium complicates the isolation of bioactive conformations. To overcome this, we utilize 5,5-dimethylproline (5,5-dmPro) —a sterically constrained unnatural amino acid that acts as a definitive "conformational lock." This guide objectively evaluates how 5,5-dmPro modulates peptide-protein interactions, compares it against alternative proline analogs, and provides self-validating experimental workflows for its application.
Mechanistic Causality: The Physics of the Cis-Lock
To understand how 5,5-dmPro affects binding, we must first examine the causality of its conformational restriction. In natural proline, the trans conformation is slightly favored. However, introducing two methyl groups at the δ -carbon (position 5) of the pyrrolidine ring fundamentally inverts this energetic landscape[1][3].
When a 5,5-dmPro residue attempts to adopt a trans geometry, its bulky δ -methyl groups clash violently with the carbonyl oxygen and the α -carbon of the preceding amino acid[1]. To relieve this severe steric strain, the peptide bond is forced into a thermodynamic shift, adopting the cis conformation where the δ -methyls project into a significantly less hindered spatial environment[1]. NMR studies consistently demonstrate that peptides containing 5,5-dmPro exist almost exclusively (>95-98%) in the cis conformation[1][4].
Conformational equilibrium shift induced by 5,5-dimethylproline's steric hindrance.
Comparative Performance: 5,5-dmPro vs. Alternatives
When designing a constrained peptide, selecting the correct proline analog is paramount. Below is an objective comparison of 5,5-dmPro against standard alternatives used in the field.
Table 1: Conformational Preferences of Proline Analogs
| Amino Acid / Analog | Primary Conformation | Structural Mechanism & Stability | Primary Application |
| Natural L-Proline | Trans (~90-95%) | Dynamic equilibrium; no severe steric locks[1]. | Baseline physiological studies. |
| 5,5-Dimethylproline | Locked Cis (>95%) | δ -methyl steric clash with preceding C α . Highly acid-stable[1][5]. | Probing cis-dependent receptor activation and protein folding. |
| Dimethyl-Pseudoprolines | Locked Cis (>95%) | Oxazolidine/thiazolidine ring constraints. Acid-labile (cleaved by TFA)[4][6]. | Solubilizing building blocks during SPPS; transient cis-induction[6]. |
| 2,4-Methanoproline | Locked Trans | Rigid bicyclic structure prevents cis rotation[6]. | Probing trans-dependent interactions; rigidifying α -helices[6]. |
Impact on Peptide-Protein Interactions: Experimental Evidence
The true value of 5,5-dmPro lies in its ability to definitively map the bioactive conformation of a peptide ligand. By locking the cis state, we can either dramatically enhance affinity (if cis is required) or completely abolish binding (if trans is required).
Case Study A: Enhancing Affinity via Cis-Locking
Many regulatory proteins specifically recognize the cis conformation. For example, the prolyl isomerase Pin1 binds to phosphorylated Ser/Thr-Pro motifs. Experimental data shows that enhancing the cis population of the NANOG PEST sequence increases its binding affinity to Pin1 by up to 10-fold[7]. Substituting natural proline with 5,5-dmPro provides a structural strategy to lock this bioactive cis state, generating highly potent Pin1 binders[7].
Similarly, in Cys-loop receptors (e.g., 5-HT3), incorporating 5,5-dmPro increased receptor activity by over 60-fold compared to the wild type, proving that cis-trans isomerization serves as a fundamental gating mechanism[8]. In opioid receptor research, utilizing dimethylated pseudoprolines (which perfectly mimic the 5,5-dmPro cis-lock) in morphiceptin analogs retained full μ -agonist potency and nanomolar affinity (>98% cis conformation), confirming the cis state as the bioactive conformation[4].
Case Study B: Probing Trans-Dependent Interactions (FKBP52)
Conversely, 5,5-dmPro is an excellent negative control for trans-dependent proteins. In the development of bioinspired ligands for the FK1 domain of FKBP52, replacing the native pipecolic/proline motif with 5,5-dmPro completely abrogated binding[9]. Because 5,5-dmPro imposes a strict cis conformation, this loss of affinity definitively proved the necessity of the trans geometry for FKBP52 interaction[9].
Table 2: Quantitative Binding Data Comparison
| Target Protein / Receptor | Ligand / Peptide | Analog Used | Effect on Binding / Activity |
| Pin1 (WW Domain) | NANOG PEST Sequence | Cis-enhanced Proline | ~10-fold increase in binding affinity ( Kd )[7]. |
| 5-HT3 Receptor | Transmembrane Domain | 5,5-Dimethylproline | >60-fold increase in receptor activation[8]. |
| μ -Opioid Receptor | Morphiceptin Analog | Dimethyl-Pseudoproline | Retained nanomolar affinity; confirmed cis active state[4]. |
| FKBP52 (FK1 Domain) | Bioinspired Ligand | 5,5-Dimethylproline | Complete loss of binding (requires trans state)[9]. |
Self-Validating Experimental Protocols
As an application scientist, I mandate that every structural modification be paired with a self-validating analytical workflow. The incorporation of 5,5-dmPro introduces significant synthetic challenges due to extreme steric hindrance at the N-terminus. The following protocol ensures robust synthesis and empirical validation.
Step 1: Fragment-Based Synthesis (Overcoming Steric Hindrance)
Standard Solid-Phase Peptide Synthesis (SPPS) often fails when coupling the next amino acid to the secondary amine of 5,5-dmPro.
-
Protocol: Do not attempt standard stepwise coupling. Instead, synthesize 5,5-dmPro-containing dipeptide blocks in solution (e.g., via cross-metathesis)[5]. Couple this pre-formed dipeptide fragment to the growing peptide chain on the resin using highly reactive coupling agents (e.g., HATU/HOAt) under microwave assistance.
Step 2: Conformational Validation via 2D NMR
Before running biological assays, you must empirically prove the peptide is cis-locked.
-
Protocol: Dissolve the purified peptide in aqueous buffer (or DMSO-d6) and perform 2D NOESY NMR spectroscopy[1][4].
-
Validation Check: Look for a strong Nuclear Overhauser Effect (NOE) cross-peak between the Hα of the preceding residue (i-1) and the Hα of 5,5-dmPro (i). Because the δ -protons are replaced by methyls, this Hα−Hα proximity is the definitive signature of the cis geometry[1].
Step 3: Binding Kinetics via Surface Plasmon Resonance (SPR)
-
Protocol: Immobilize the target protein on a CM5 sensor chip. Flow the validated cis-locked peptide over the chip at varying concentrations to determine Kd , kon , and koff .
-
Validation Check: Compare the kinetics to the wild-type proline peptide. A lower Kd confirms the cis state is the active conformation, while a complete loss of binding indicates a trans-dependent interaction.
Self-validating workflow for synthesizing and evaluating 5,5-dmPro modified peptides.
Conclusion
5,5-dimethylproline is not merely a structural curiosity; it is a highly specific, causal tool for interrogating peptide-protein interactions. By weaponizing steric hindrance to force a thermodynamic shift into the cis conformation, researchers can bypass the ambiguous cis/trans equilibrium of natural proline. When integrated into a self-validating workflow of fragment-based synthesis, NMR verification, and SPR kinetics, 5,5-dmPro enables the definitive mapping of receptor activation mechanisms and the rational design of high-affinity peptide therapeutics.
References
- 5,5-Dimethylproline dipeptides: An acid-stable class of pseudoproline - researchgate.
- (PSEUDO-)PROLINES - iris-biotech.
- Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin - acs.
- Retention of the Cis Proline Conformation in Tripeptide Fragments of Bovine Pancreatic Ribonuclease A Containing a Non-natural Proline Analogue, 5,5-Dimethylproline - acs.
- In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - nih.
- Bioinspired Hybrid Fluorescent Ligands for the FK1 Domain of FKBP52 - acs.
- Stereospecific NANOG PEST Stabilization by Pin1 - nih.
- Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs - worldscientific.
- Pseudoproline-Containing Analogues of Morphiceptin and Endomorphin-2: Evidence for a Cis Tyr−Pro Amide Bond in the Bioactive Conformation - acs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. worldscientific.com [worldscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. Stereospecific NANOG PEST Stabilization by Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
